Mat2A-IN-14
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C27H24F2N4O4 |
|---|---|
Molecular Weight |
506.5 g/mol |
IUPAC Name |
6-(2,3,3a,4-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzoxazin-8-yl)-8-[4-(difluoromethoxy)phenyl]-2-ethoxypyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C27H24F2N4O4/c1-2-35-27-30-14-17-12-21(16-5-10-23-22(13-16)32-11-3-4-19(32)15-36-23)25(34)33(24(17)31-27)18-6-8-20(9-7-18)37-26(28)29/h5-10,12-14,19,26H,2-4,11,15H2,1H3 |
InChI Key |
LLNOSMJAMABNMK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC=C2C=C(C(=O)N(C2=N1)C3=CC=C(C=C3)OC(F)F)C4=CC5=C(C=C4)OCC6N5CCC6 |
Origin of Product |
United States |
Foundational & Exploratory
Mat2A-IN-14: A Sonically Activated Degrader of Methionine Adenosyltransferase 2A
An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Mat2A-IN-14, also identified as compound H3, is a novel small molecule inhibitor of Methionine Adenosyltransferase 2A (MAT2A) exhibiting a unique mechanism of action. Unlike conventional enzyme inhibitors that modulate protein function, this compound acts as a sonically activated degrader. Upon exposure to sonication, it generates reactive oxygen species (ROS), which in turn leads to the specific and rapid degradation of the MAT2A protein. This innovative approach has demonstrated significant potential in cellular models, markedly enhancing the anti-proliferative effects of MAT2A inhibition. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
Methionine Adenosyltransferase 2A (MAT2A) is the enzyme responsible for catalyzing the synthesis of S-adenosylmethionine (SAM), the primary methyl donor in all mammalian cells. SAM is a critical metabolite involved in numerous cellular processes, including DNA, RNA, and protein methylation. Due to its central role in cellular metabolism and proliferation, MAT2A has emerged as a promising therapeutic target in oncology, particularly for cancers with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. MTAP-deleted cancers accumulate methylthioadenosine (MTA), which partially inhibits PRMT5, making these tumors exquisitely dependent on MAT2A for survival—a concept known as synthetic lethality.
This compound represents a novel strategy for targeting MAT2A. Its sonication-dependent degradation mechanism offers a spatially and temporally controllable means of ablating MAT2A protein levels, potentially minimizing off-target effects and overcoming resistance mechanisms associated with traditional inhibitors.
Mechanism of Action
The primary mechanism of action of this compound is its function as a sonically activated degrader. In its inactive state, the compound can bind to MAT2A. However, upon sonication, this compound is specifically designed to generate reactive oxygen species (ROS), predominantly singlet oxygen (¹O₂).[1] This localized burst of ROS leads to the oxidative degradation of the cellular MAT2A protein.[1]
This targeted protein degradation results in a significant depletion of the intracellular pool of MAT2A, thereby inhibiting the production of SAM. The reduction in SAM levels has profound downstream effects, including the disruption of essential methylation reactions required for cancer cell proliferation and survival. In the context of MTAP-deleted cancers, the depletion of MAT2A exacerbates the already compromised PRMT5 activity, leading to a potent anti-tumor effect.
Caption: Mechanism of action of this compound as a sonically activated degrader.
Data Presentation
The following tables summarize the key quantitative data for this compound (compound H3) based on published findings.[1][2]
| In Vitro Activity | Value | Cell Line | Conditions |
| MAT2A Depletion | 87% | Human Colon Cancer Cells | With Sonication |
| Anti-proliferative IC₅₀ | 0.35 µM | HCT-116 | Without Sonication |
| Anti-proliferative IC₅₀ | 0.04 µM | HCT-116 | With 4 min Sonication |
| In Vivo Pharmacokinetics & Efficacy | Value | Model |
| Bioavailability | 77% | Xenograft Model |
| Tumor Regression | 31% | Xenograft Colon Tumor Model |
| Dosage for Tumor Regression | 10 mg/kg | Xenograft Colon Tumor Model |
Experimental Protocols
In Vitro MAT2A Degradation Assay
Objective: To determine the extent of MAT2A protein degradation in cells treated with this compound and sonication.
Materials:
-
HCT-116 human colon cancer cells
-
This compound (compound H3)
-
Cell culture medium (e.g., McCoy's 5A) with 10% FBS
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against MAT2A
-
Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Ultrasonic bath or probe sonicator
Procedure:
-
Cell Culture and Treatment:
-
Plate HCT-116 cells in appropriate culture dishes and allow them to adhere overnight.
-
Treat the cells with the desired concentration of this compound for a specified duration.
-
-
Sonication:
-
Expose the treated cells to sonication for a defined period (e.g., 4 minutes). Ensure consistent sonication parameters (frequency, power) across experiments.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add lysis buffer to the cells and incubate on ice to ensure complete lysis.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
Western Blotting:
-
Normalize protein samples to the same concentration and prepare them for SDS-PAGE by adding loading buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against MAT2A overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate the membrane with a chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the MAT2A band intensity to the loading control.
-
Calculate the percentage of MAT2A degradation relative to the untreated control.
-
Caption: Experimental workflow for in vitro MAT2A degradation assay.
Cell Viability Assay
Objective: To assess the anti-proliferative effect of this compound with and without sonication.
Materials:
-
HCT-116 cells
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed HCT-116 cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound. Include a vehicle-only control.
-
-
Sonication:
-
For the sonication group, expose the 96-well plate to sonication for the desired duration.
-
-
Incubation:
-
Incubate the cells for a specified period (e.g., 72 hours).
-
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control.
-
Plot the cell viability against the compound concentration and fit a dose-response curve to calculate the IC₅₀ value.
-
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD-SCID)
-
HCT-116 cells
-
Matrigel
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of HCT-116 cells mixed with Matrigel into the flank of the mice.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth regularly.
-
When tumors reach a palpable size, randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Administer this compound (e.g., 10 mg/kg) or vehicle to the respective groups according to the dosing schedule (e.g., daily, via oral gavage or intraperitoneal injection).
-
-
Tumor Measurement:
-
Measure tumor dimensions with calipers at regular intervals.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Monitoring:
-
Monitor the body weight and overall health of the mice throughout the study.
-
-
Study Termination and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor weight can be measured, and tumors can be processed for further analysis (e.g., histology, western blotting).
-
Calculate tumor growth inhibition and/or regression.
-
Conclusion
This compound is a pioneering example of a sonically activated degrader targeting MAT2A. Its unique mechanism of action, which leverages external energy to induce protein degradation, offers a novel paradigm in precision medicine. The data presented herein highlights its potent anti-proliferative effects in vitro and its promising efficacy in vivo. The detailed experimental protocols provided in this guide are intended to facilitate further research and development of this compound and other sonically activated therapeutics. Further investigation is warranted to fully elucidate its therapeutic potential and to optimize its application in a clinical setting.
References
The Role of MAT2A in MTAP-Deleted Cancers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The homozygous co-deletion of the methylthioadenosine phosphorylase (MTAP) gene with the CDKN2A tumor suppressor, an event occurring in approximately 15% of all human cancers, creates a specific metabolic vulnerability that can be therapeutically exploited.[1][2] This event leads to the accumulation of the metabolite 5'-methylthioadenosine (MTA), which endogenously inhibits the protein arginine methyltransferase 5 (PRMT5). This partial inhibition sensitizes cancer cells to further disruption of the PRMT5 pathway, establishing a synthetic lethal relationship with methionine adenosyltransferase 2A (MAT2A). MAT2A is the primary enzyme responsible for synthesizing S-adenosylmethionine (SAM), the universal methyl donor and a critical co-substrate for PRMT5.[3][4][5] Inhibiting MAT2A in MTAP-deleted tumors depletes the cellular SAM pool, leading to a profound suppression of PRMT5 activity. This triggers a cascade of downstream events, including aberrant mRNA splicing, DNA damage, and cell cycle arrest, ultimately resulting in selective cancer cell death.[1][2][6] This guide provides an in-depth overview of the MAT2A-MTAP synthetic lethal axis, associated signaling pathways, quantitative data, and key experimental protocols relevant to drug discovery and development in this domain.
The Core Mechanism: Synthetic Lethality in the MAT2A-PRMT5 Axis
The basis for targeting MAT2A in MTAP-deleted cancers lies in the concept of synthetic lethality, where the loss of two genes (or the loss of one gene and the inhibition of another) is lethal to a cell, while the loss of either one alone is not.
The Role of MTAP and the Consequence of its Deletion
In normal cells, MTAP is a key enzyme in the methionine salvage pathway. It catabolizes MTA, a byproduct of polyamine synthesis, into adenine and 5-methylthioribose-1-phosphate (MTR-1-P), which are then recycled to regenerate methionine and adenine.[7] The MTAP gene is located on chromosome 9p21, in close proximity to the CDKN2A tumor suppressor gene.[3] Due to this proximity, MTAP is frequently co-deleted with CDKN2A in a wide range of cancers, including glioblastoma, pancreatic cancer, non-small cell lung cancer (NSCLC), and bladder cancer.[3][8]
The loss of MTAP function leads to the intracellular accumulation of its substrate, MTA.[9][10] MTA is structurally similar to SAM and acts as a competitive inhibitor of several methyltransferases, with a particular potency and selectivity for PRMT5.[10][11][12] This accumulation of MTA creates a unique metabolic state in MTAP-deleted cancer cells, where PRMT5 activity is partially suppressed.[5][9]
MAT2A, SAM, and PRMT5-Dependent Methylation
MAT2A is the enzyme responsible for synthesizing the vast majority of SAM in most tissues.[3][13] SAM is the universal methyl-group donor for all methylation reactions in the cell, including the methylation of proteins, lipids, and nucleic acids. PRMT5, a type II arginine methyltransferase, utilizes SAM to catalyze the symmetric dimethylation of arginine (SDMA) residues on both histone and non-histone proteins.[12][14] These SDMA marks are critical for regulating a variety of essential cellular processes, including:
-
mRNA Splicing: PRMT5 methylates components of the spliceosome complex, which is essential for proper pre-mRNA processing.[1][9]
-
DNA Damage Response: PRMT5 activity is implicated in DNA repair pathways.[13]
-
Cell Cycle Regulation: It plays a role in controlling cell cycle progression.[3]
-
Transcription and Translation: PRMT5-mediated methylation influences gene expression at multiple levels.[3][14]
The Synthetic Lethal Interaction
In MTAP-deleted cancers, the elevated MTA levels create a hypomorphic state for PRMT5, where its activity is chronically and partially inhibited.[3] The cancer cells adapt to and become dependent on this attenuated but still critical PRMT5 function. This creates a vulnerability.
Targeting MAT2A with a small molecule inhibitor in this context delivers a second, potent blow to PRMT5 activity. By inhibiting MAT2A, the production of SAM is drastically reduced.[1][6] The resulting depletion of the PRMT5 co-substrate SAM, combined with the competitive inhibition by accumulated MTA, leads to a profound and synergistic inhibition of PRMT5.[5][7] This severe disruption of PRMT5 function is unsustainable for the cancer cells, leading to cell cycle arrest and apoptosis.[15][16]
The diagram below illustrates this synthetic lethal relationship.
Caption: The MAT2A-MTAP Synthetic Lethal Pathway.
Quantitative Analysis of MAT2A Inhibition
The selective effect of MAT2A inhibitors on MTAP-deleted cancer cells has been quantified across numerous preclinical studies. These studies consistently demonstrate a therapeutic window between MTAP-deleted and MTAP-wildtype models.
| Compound | Model | MTAP Status | Metric | Value | Reference |
| AG-270 | HCT116 Isogenic Pair | Deleted (-/-) | Growth IC50 | 260 nM | [17] |
| AG-270 | HCT116 Isogenic Pair | Wild-Type (+/+) | Growth IC50 | >50 µM | [9] |
| AG-270 | Patient-Derived Xenografts | Deleted | Tumor Growth | Efficacious Inhibition | [9] |
| AG-270 | Phase I Clinical Trial | Deleted | Plasma SAM Reduction | 54% to 70% | [18][19] |
| AG-270 | Phase I Clinical Trial | Deleted | Disease Control Rate (16 wks) | 17.5% | [18] |
| GH56 (PRMT5i) | Cell Panel | Deleted | SDMA IC50 | 0.8 - 3 nM | [20] |
| GH56 (PRMT5i) | Cell Panel | Wild-Type | SDMA IC50 | >100-fold selective | [20] |
| IDE397 | Phase 1 Expansion (Urothelial & Lung) | Deleted | Overall Response Rate | ~39% | [21] |
| IDE397 | Phase 1 Expansion (Urothelial & Lung) | Deleted | Disease Control Rate | ~94% | [21] |
Downstream Effects and Therapeutic Implications
The profound inhibition of PRMT5 in MTAP-deleted cells following MAT2A blockade triggers several key downstream events that contribute to the anti-tumor effect.
-
Splicing Perturbations: Inhibition of PRMT5 disrupts the methylation of spliceosome components, leading to widespread intron detention and alternative splicing events.[1][4][9] This is particularly detrimental for genes involved in cell cycle regulation and the DNA damage response.[9] An inefficient splicing of MDM4 mRNA has been observed, which can lead to the stabilization of the p53 tumor suppressor protein.[5][16]
-
DNA Damage and Mitotic Defects: MAT2A inhibition has been shown to induce DNA damage and defects in mitosis, providing a rationale for combination therapies.[1][2][3]
-
Combination Strategies: The induction of DNA damage and cell cycle dysregulation by MAT2A inhibitors provides a strong rationale for combination therapies. Synergy has been demonstrated both in vitro and in vivo with taxanes (antimitotic agents) and could potentially be explored with PARP inhibitors, given the link between PRMT5 and the DNA damage response.[2][9][13]
Key Experimental Protocols
Validating the activity of MAT2A inhibitors and characterizing their effects requires a suite of specialized assays. Below are outlines of essential protocols.
Protocol: MAT2A Enzyme Activity Assay (Colorimetric)
This protocol measures the inorganic phosphate (Pi) generated from the MAT2A-catalyzed conversion of ATP to SAM.
-
Reagent Preparation:
-
Prepare 1x MAT2A Assay Buffer from a 5x stock.
-
Dilute recombinant human MAT2A enzyme to the desired concentration (e.g., 60 ng/µl) in 1x Assay Buffer on ice.
-
Prepare serial dilutions of the test inhibitor at 5x the final desired concentration in a solution containing the same percentage of DMSO as the vehicle control.
-
Prepare a master mix containing ATP and L-Methionine substrates (e.g., final concentration of 75 µM each).
-
-
Assay Procedure (384-well plate format):
-
Add 5 µl of the 5x inhibitor dilution or vehicle to appropriate wells ("Test Inhibitor" and "Positive Control"). Add diluent solution to "Blank" wells.
-
Add 10 µl of diluted MAT2A enzyme to "Test Inhibitor" and "Positive Control" wells. Add 10 µl of 1x Assay Buffer to "Blank" wells.
-
Incubate at room temperature for 30 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µl of the ATP/L-Methionine master mix to all wells.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and detect phosphate by adding 50 µl of a colorimetric detection reagent (e.g., malachite green-based).
-
Incubate for 15 minutes at room temperature to allow color to develop.
-
-
Data Acquisition:
-
Read the absorbance at 630 nm using a microplate reader.
-
Subtract the "Blank" value from all readings and plot the inhibitor concentration versus percent inhibition to determine the IC50.
-
(Protocol adapted from commercially available kits).[22][23]
Protocol: PRMT5 Cellular Activity Assay (Western Blot)
This protocol assesses the inhibition of PRMT5 in cells by measuring the level of symmetric dimethylarginine (SDMA) on target proteins.
-
Cell Culture and Treatment:
-
Plate MTAP-deleted and MTAP-wildtype cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a dose range of the test compound (MAT2A or PRMT5 inhibitor) for a specified duration (e.g., 48-72 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against pan-SDMA (Symmetric Dimethyl Arginine) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Analysis:
-
Re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH).
-
Quantify band intensities to determine the reduction in global SDMA levels relative to the vehicle-treated control.
-
(Protocol based on standard Western Blotting procedures and application notes).[5][24]
Protocol: Quantification of Intracellular Metabolites (LC-MS/MS)
This protocol outlines the gold-standard method for measuring levels of MTA, SAM, and S-adenosylhomocysteine (SAH).
-
Cell Culture and Metabolite Extraction:
-
Plate cells (e.g., 1-2 million per well in a 6-well plate) and treat with the inhibitor as required.
-
Aspirate media and quickly wash cells with ice-cold saline.
-
Immediately add 1 ml of ice-cold extraction solvent (e.g., 80:20 methanol:water) to the plate and place on dry ice.
-
Scrape the cells in the extraction solvent, transfer to a microfuge tube, and vortex vigorously.
-
Incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge at maximum speed for 15 minutes at 4°C.
-
-
Sample Preparation:
-
Transfer the supernatant (containing the metabolites) to a new tube.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable buffer for LC-MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the sample into a liquid chromatography system coupled to a triple-quadrupole mass spectrometer.
-
Separate metabolites using a suitable column (e.g., HILIC or reverse-phase).
-
Detect and quantify MTA, SAM, and SAH using multiple reaction monitoring (MRM) mode with established mass transitions for each metabolite.
-
-
Data Analysis:
-
Generate standard curves for each metabolite using pure standards.
-
Calculate the concentration of each metabolite in the samples by comparing peak areas to the standard curve.
-
Normalize data to the cell number or total protein content of the original sample.
-
(Protocol based on standard metabolomics workflows).[25][26]
The diagram below outlines a typical experimental workflow for evaluating a novel MAT2A inhibitor.
Caption: Experimental workflow for MAT2A inhibitor evaluation.
Alternative Strategy: MTA-Cooperative PRMT5 Inhibitors
A parallel and highly promising drug development strategy involves creating small molecules that specifically and cooperatively bind to the PRMT5-MTA complex.[11] These inhibitors, such as MRTX1719, are designed to stabilize the inactive conformation of PRMT5 that is formed when MTA is bound.[11]
This approach offers enhanced selectivity because the target complex (PRMT5-MTA) is only abundant in MTAP-deleted cells where MTA accumulates.[12][27] In normal, MTAP-proficient cells, MTA levels are low, meaning the drug target is scarce, which is predicted to result in a wider therapeutic index.[12]
Caption: Logic of MTA-Cooperative PRMT5 Inhibition.
Conclusion
The synthetic lethal relationship between MAT2A and MTAP deletion represents a major advancement in precision oncology. It provides a clear, rational therapeutic hypothesis for a significant patient population across numerous cancer types. The development of both potent MAT2A inhibitors and novel MTA-cooperative PRMT5 inhibitors has validated this axis as a druggable target. Ongoing clinical trials are evaluating the efficacy of these agents, both as monotherapies and in combination, with early results showing promising signals of anti-tumor activity.[18][21] Further research into downstream biomarkers and rational combination strategies will be critical to maximizing the clinical potential of targeting this key cancer vulnerability.
References
- 1. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sherlock.whitman.edu [sherlock.whitman.edu]
- 3. Methylthioadenosine phosphorylase deficiency in tumors: A compelling therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. ideayabio.com [ideayabio.com]
- 8. medtechalert.com [medtechalert.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. A review of the known MTA-cooperative PRMT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Frontiers | The potential and challenges of targeting MTAP-negative cancers beyond synthetic lethality [frontiersin.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Potential therapeutic strategy in MTAP-deleted cancer [vhio.net]
- 19. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 25. researchgate.net [researchgate.net]
- 26. MTAP inhibitor MTDIA expands anti-cancer efficacy of MAT2a inhibitors to MTAP+/+ cancers and inhibits PRMT5 - American Chemical Society [acs.digitellinc.com]
- 27. google.com [google.com]
An In-depth Technical Guide on the Effect of MAT2A Inhibition on S-adenosylmethionine (SAM) Levels
Prepared for: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding a specific compound designated "Mat2A-IN-14" is not available in the public domain. This guide provides a comprehensive overview of the effects of well-characterized, potent, and selective MAT2A inhibitors on S-adenosylmethionine (SAM) levels, drawing upon published preclinical and clinical data for representative compounds. The principles, pathways, and methodologies described herein are directly applicable to the study of any novel MAT2A inhibitor.
Executive Summary
Methionine adenosyltransferase 2A (MAT2A) is the rate-limiting enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor in all mammalian cells.[1][2] SAM is a critical metabolite for numerous biochemical reactions, including the methylation of DNA, RNA, proteins, and lipids.[2] Dysregulation of MAT2A and the methionine cycle is frequently observed in various cancers, making MAT2A a compelling therapeutic target.[3] Pharmacological inhibition of MAT2A directly blocks the production of SAM, leading to a significant reduction in intracellular and systemic SAM levels.[2][3] This depletion of the cellular methylation potential forms the basis of the anti-proliferative effects of MAT2A inhibitors, which exhibit a particularly potent synthetic lethal interaction in cancers with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[3] This document details the core mechanism of MAT2A inhibition, presents quantitative data on SAM reduction by exemplar inhibitors, outlines the downstream consequences, and provides detailed protocols for the quantification of SAM.
The Role of MAT2A in the Methionine Cycle
MAT2A catalyzes the conversion of L-methionine and adenosine triphosphate (ATP) into SAM.[1] This reaction is the committed step in the methionine cycle. SAM then serves as the primary donor for methyltransferases. Upon donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is subsequently hydrolyzed to homocysteine. Homocysteine can then be remethyled to regenerate methionine, completing the cycle.[2]
Quantitative Effect of MAT2A Inhibitors on SAM Levels
The primary pharmacodynamic effect of a MAT2A inhibitor is the reduction of SAM. This effect has been quantified for several compounds in both preclinical models and human clinical trials. Potent inhibitors can achieve a rapid and substantial decrease in both intracellular and circulating plasma SAM levels.
| Compound | Model System | Dose / Concentration | Observed Effect on SAM Levels | Reference |
| AG-270 | Phase 1 Clinical Trial (MTAP-deleted tumors) | 50-200 mg QD (oral) | 65-74% decrease in plasma SAM concentration. | |
| AG-270 | Phase 1 Clinical Trial (MTAP-deleted tumors) | Various doses | Maximal reductions in plasma SAM ranged from 51% to 71% .[4] | [4] |
| AG-270 | Phase 1 Clinical Trial (MTAP-deleted tumors) | Various doses | Maximal reductions in plasma SAM concentrations ranged from 54% to 70% .[5] | [5] |
| PF-9366 | H520 Lung Carcinoma Cells | 6-hour treatment | IC50 for cellular SAM production was 1.2 µM .[6] | [6] |
| PF-9366 | Huh-7 Liver Carcinoma Cells | 6-hour treatment | IC50 for SAM synthesis inhibition was 225 nM .[6] | [6] |
| PF-9366 | MLL-rearranged leukemia cells | 15 µM for 6 days | Significant reduction in intracellular SAM levels .[7] | [7] |
| FIDAS-5 | LS174T Colon Cancer Cells | 3 µM for 36 hours | Reduces the levels of both SAM and SAH.[8][9] | [8][9] |
| FIDAS-5 | Athymic Nude Mice | 20 mg/kg (oral) for 1 week | Significantly lower liver SAM levels.[8][10] | [8][10] |
Downstream Consequence: Synthetic Lethality in MTAP-Deleted Cancers
The anti-tumor efficacy of MAT2A inhibitors is most pronounced in cancers with homozygous deletion of the MTAP gene, which occurs in approximately 15% of all human cancers.[3] This creates a state of synthetic lethality.
-
MTAP Deletion: Loss of the MTAP enzyme prevents the salvage of adenine and methionine from its substrate, 5'-methylthioadenosine (MTA).
-
MTA Accumulation: This leads to a significant accumulation of intracellular MTA.[3]
-
PRMT5 Inhibition: MTA is a potent endogenous inhibitor of the enzyme Protein Arginine Methyltransferase 5 (PRMT5).[3]
-
SAM Dependency: The accumulation of MTA makes PRMT5 activity exquisitely dependent on high concentrations of its substrate, SAM.[3]
-
Synthetic Lethality: By inhibiting MAT2A and drastically reducing SAM levels, the residual activity of PRMT5 is effectively eliminated, leading to impaired mRNA splicing, DNA damage, and selective cancer cell death.[3]
Experimental Protocols for SAM Quantification
Accurate measurement of intracellular SAM is critical for evaluating the pharmacodynamic effect of MAT2A inhibitors. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for its sensitivity and specificity. Enzyme-Linked Immunosorbent Assay (ELISA) offers a higher-throughput alternative.
Protocol 1: Quantification of Intracellular SAM by LC-MS/MS
This protocol is a synthesized methodology based on established and validated assays.[11][12][13]
1. Sample Preparation (Cell Lysates): a. Culture cells to the desired density and apply MAT2A inhibitor treatment for the specified duration. b. Aspirate culture medium and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). c. Harvest cells by scraping or trypsinization, then centrifuge at 2,000 x g for 10 minutes at 4°C. d. Resuspend the cell pellet in a known volume of ice-cold PBS. A cell count should be performed for normalization. e. Lyse the cells via sonication or by adding 3-5 volumes of an ice-cold extraction solution (e.g., 80% methanol or an acetone-based solution).[11] f. Add a deuterated internal standard (e.g., d3-SAM) to each sample to account for extraction efficiency and matrix effects.[11] g. Vortex vigorously for 10 minutes and incubate at 4°C for at least 10 minutes to precipitate proteins.[11] h. Centrifuge at >13,000 x g for 10 minutes at 4°C. i. Carefully transfer the clear supernatant to a new tube for analysis.
2. LC-MS/MS Analysis: a. Chromatography: Use a column suitable for polar molecules, such as a hydrophilic-interaction liquid chromatography (HILIC) column.[13] b. Mobile Phase: Employ a binary gradient elution, typically with acetonitrile and an aqueous buffer containing a modifier like formic acid or ammonium formate. c. Mass Spectrometry: Operate the instrument in positive electrospray ionization (ESI+) mode. d. Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific parent-to-product ion transitions for SAM and its internal standard.
3. Quantification: a. Generate a standard curve using known concentrations of SAM. b. Calculate the ratio of the peak area of endogenous SAM to the peak area of the d3-SAM internal standard for all samples and standards. c. Determine the concentration of SAM in the samples by interpolating from the standard curve. d. Normalize the final concentration to the initial cell number or total protein content of the lysate.
Protocol 2: Quantification of SAM by Competitive ELISA
This protocol is based on commercially available kits and provides a high-throughput alternative to LC-MS/MS.[14][15][16]
1. Sample and Reagent Preparation: a. Prepare cell lysates as described in Protocol 5.1 (steps 1a-1i), but use a lysis buffer compatible with immunoassays (typically PBS-based). b. Prepare a serial dilution of the provided SAM standard to generate a standard curve. c. Dilute samples as necessary in the provided assay diluent. Normal plasma or serum samples may require a 2- to 10-fold dilution.[14]
2. Assay Procedure (Competitive Format): a. Add 50 µL of standards, controls, and unknown samples to the wells of a microplate pre-coated with a SAM conjugate. b. Incubate for 10 minutes at room temperature on an orbital shaker.[14] c. Add 50 µL of a diluted anti-SAM primary antibody to each well. The free SAM in the sample competes with the plate-bound SAM for antibody binding. d. Incubate for 1 hour at room temperature on an orbital shaker.[14] e. Wash the plate 3-5 times with wash buffer to remove unbound antibody and other components. f. Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody to each well. g. Incubate for 30-60 minutes at room temperature. h. Wash the plate 3-5 times with wash buffer. i. Add 90-100 µL of a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution and incubate in the dark for 10-20 minutes.[15][17] j. Stop the reaction by adding 50 µL of stop solution. k. Read the absorbance at 450 nm on a microplate reader.
3. Quantification: a. The signal is inversely proportional to the amount of SAM in the sample. b. Generate a standard curve by plotting the absorbance versus the log of the standard concentration. c. Calculate the SAM concentration in the samples by interpolating from the standard curve.
Conclusion
Inhibition of the MAT2A enzyme is a direct and effective strategy for depleting cellular pools of S-adenosylmethionine. As demonstrated by extensive data from compounds like AG-270 and PF-9366, this inhibition leads to a rapid and quantifiable reduction in SAM levels, both in vitro and in vivo. This primary pharmacodynamic effect underpins the therapeutic rationale for MAT2A inhibitors, particularly for inducing synthetic lethality in MTAP-deleted cancers. The robust and validated methodologies of LC-MS/MS and ELISA provide the necessary tools for researchers and drug developers to accurately assess target engagement and the biological impact of novel MAT2A inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 3. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PF-9366 | Methionine Adenosyltransferase (MAT) | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. FIDAS-5 [sobekbio.com]
- 10. FIDAS-5 | methionine S-adenosyltransferase 2A (MAT2A) inhibitor | CAS# 1391934-98-7 | InvivoChem [invivochem.com]
- 11. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Hydrophilic-interaction Chromatography Tandem Mass Spectrometry Method for Quantitation of Serum s-Adenosylmethionine in Patients Infected with Human Immunodeficiency Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cellbiolabs.com [cellbiolabs.com]
- 15. ELISA Kit for S-Adenosyl Methionine (SAM) | CEG414Ge | Pan-species (General) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
- 16. S-Adenosylmethionine (SAM) ELISA Kit [cellbiolabs.com]
- 17. abbexa.com [abbexa.com]
Foundational Research on MAT2A Inhibitors in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine adenosyltransferase 2A (MAT2A) has emerged as a compelling therapeutic target in oncology, particularly for cancers harboring a specific genetic alteration: the deletion of the methylthioadenosine phosphorylase (MTAP) gene. MAT2A is a crucial enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular processes, including DNA, RNA, and protein methylation.[1] In cancer, dysregulated metabolism and epigenetic alterations are common hallmarks, positioning MAT2A at a critical nexus of tumorigenesis.[2] This technical guide provides an in-depth overview of the foundational research on MAT2A inhibitors, detailing their mechanism of action, key preclinical and clinical findings, and the experimental protocols used for their evaluation.
The MAT2A-MTAP Synthetic Lethal Relationship
The therapeutic rationale for targeting MAT2A in oncology is primarily centered on the concept of synthetic lethality in the context of MTAP-deleted cancers.[3] MTAP is an enzyme involved in the methionine salvage pathway. Its gene is frequently co-deleted with the tumor suppressor gene CDKN2A, an event that occurs in approximately 15% of all human cancers.[4][5]
In healthy cells, MTAP metabolizes methylthioadenosine (MTA), a byproduct of polyamine synthesis. However, in MTAP-deleted cancer cells, MTA accumulates to high levels.[4] This accumulation leads to the partial inhibition of another crucial enzyme, protein arginine methyltransferase 5 (PRMT5). PRMT5 is a major consumer of SAM and is responsible for the symmetric dimethylation of arginine residues on a variety of proteins, including those involved in RNA splicing.[3][4]
The partial inhibition of PRMT5 by MTA makes MTAP-deleted cancer cells exquisitely dependent on a steady supply of SAM to maintain residual PRMT5 activity, which is essential for their survival. By inhibiting MAT2A, the primary producer of SAM, the intracellular concentration of SAM is significantly reduced. This dual insult—MTA-mediated partial inhibition of PRMT5 and MAT2A inhibitor-induced depletion of SAM—leads to a profound suppression of PRMT5 activity, triggering a cascade of events including aberrant RNA splicing, DNA damage, cell cycle arrest, and ultimately, selective cancer cell death.[3][6] This selective vulnerability of MTAP-deleted cells to MAT2A inhibition is a classic example of synthetic lethality.[4]
Key MAT2A Inhibitors in Development
Several small molecule inhibitors of MAT2A have been developed and are in various stages of preclinical and clinical evaluation.
AG-270 (Ivosidenib)
AG-270 is a first-in-class, oral, potent, and reversible allosteric inhibitor of MAT2A.[7] Preclinical studies have demonstrated that AG-270 effectively reduces intracellular SAM levels and selectively inhibits the proliferation of MTAP-null cancer cells both in vitro and in vivo.[7][8] In a phase I clinical trial, AG-270 showed a manageable safety profile and provided preliminary evidence of clinical activity in patients with advanced malignancies harboring MTAP deletions, with maximal reductions in plasma SAM concentrations ranging from 54% to 70%.[5][9]
IDE397
IDE397 is another potent and selective MAT2A inhibitor that has shown promising anti-tumor activity in preclinical models of MTAP-deleted cancers.[10] Clinical data from a phase 1/2 trial demonstrated encouraging responses in patients with MTAP-deletion urothelial and non-small cell lung cancer (NSCLC).[11] The overall response rate (ORR) in evaluable patients was approximately 39%, with a disease control rate (DCR) of about 94%.[6]
SCR-7952
SCR-7952 is a novel, highly selective MAT2A inhibitor with potent anti-tumor effects in preclinical models of MTAP-deleted cancers.[12][13] It has demonstrated robust tumor growth inhibition in xenograft models, outperforming AG-270 in some studies.[12][14] A key advantage of SCR-7952 appears to be its favorable safety profile, with less impact on bilirubin levels compared to AG-270.[12][13]
Quantitative Data on MAT2A Inhibitors
The following tables summarize key quantitative data for prominent MAT2A inhibitors from preclinical studies.
Table 1: In Vitro Potency of MAT2A Inhibitors
| Inhibitor | Target | Assay Type | IC50 (nM) | Cell Line | MTAP Status | Reference(s) |
| AG-270 | MAT2A Enzyme | Biochemical | 14 | - | - | [15] |
| Cellular SAM | Cell-based | 20 | HCT116 | MTAP-null | [15] | |
| Cell Proliferation | Cell-based | 260 | Various | MTAP-null | [3] | |
| Cell Proliferation | Cell-based | >1000 | HT-29 | MTAP-WT | [3] | |
| IDE397 | MAT2A Enzyme | Biochemical | - | - | - | - |
| Cell Proliferation | Cell-based | - | Various | MTAP-deleted | [10][11] | |
| SCR-7952 | MAT2A Enzyme | Biochemical | 21 | - | - | [14] |
| Cellular SAM | Cell-based | 2 | HCT116 | MTAP-null | [14] | |
| Cell Proliferation | Cell-based | 53 | HCT116 | MTAP-null | [14] | |
| Cell Proliferation | Cell-based | 487.7 | HCT116 | MTAP-WT | [12] | |
| Cell Proliferation | Cell-based | 4.3 | H838 | MTAP-deleted | [12] | |
| Cell Proliferation | Cell-based | 19.7 | MIA PaCa-2 | MTAP-deleted | [12] | |
| Cell Proliferation | Cell-based | 123.1 | A549 | MTAP-deleted | [12] |
Table 2: In Vivo Efficacy of MAT2A Inhibitors in Xenograft Models
| Inhibitor | Dose & Regimen | Tumor Model | Tumor Growth Inhibition (TGI) % | Reference(s) |
| AG-270 | 200 mg/kg, q.d. | KP4 (Pancreatic, MTAP-null) | 67% | [8] |
| AG-270 | 200 mg/kg, q.d. | HCT116 (Colorectal, MTAP-/-) | 56% | [14] |
| SCR-7952 | 1 mg/kg, q.d. | HCT116 (Colorectal, MTAP-/-) | 72% | [14] |
| SCR-7952 | 0.5 mg/kg, q.d. | HCT116 (Colorectal, MTAP-/-) | 60.0% | [12] |
| SCR-7952 | 1 mg/kg, q.d. | HCT116 (Colorectal, MTAP-/-) | 62.7% | [12] |
| SCR-7952 | 3.0 mg/kg, q.d. | HCT116 (Colorectal, MTAP-/-) | 82.9% | [12] |
| Compound 30 | 20 mg/kg, q.d. | HCT116 (Colorectal, MTAP-deleted) | 60% | [11] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the foundational research of MAT2A inhibitors.
MAT2A Enzymatic Assay
This protocol is based on a colorimetric assay that measures the production of phosphate, a byproduct of the MAT2A-catalyzed reaction.
Materials:
-
Recombinant human MAT2A enzyme
-
ATP
-
L-Methionine
-
MAT2A assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM TCEP)[16][17]
-
Phosphate detection reagent (e.g., Malachite Green-based)
-
Test inhibitor compounds
-
384-well microplates
Procedure:
-
Prepare a reaction mixture containing MAT2A enzyme in assay buffer.
-
Add the test inhibitor at various concentrations to the wells of the microplate.
-
Initiate the enzymatic reaction by adding a mixture of ATP and L-Methionine to each well.
-
Incubate the plate at a controlled temperature (e.g., 22°C or 37°C) for a specific time (e.g., 60 minutes).[2][16]
-
Stop the reaction and add the phosphate detection reagent to each well.
-
Incubate for a short period to allow for color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a microplate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (MTAP-deleted and MTAP-wildtype)
-
Complete cell culture medium
-
MTT reagent (5 mg/mL in PBS)[18]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[18]
-
Test inhibitor compounds
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[19]
-
Treat the cells with various concentrations of the MAT2A inhibitor for a specified period (e.g., 72 hours).[19]
-
After the treatment period, add MTT reagent to each well and incubate for 2-4 hours at 37°C.[20]
-
During this incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[20]
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
In Vivo Xenograft Model
Subcutaneous xenograft models in immunodeficient mice are widely used to evaluate the in vivo efficacy of anti-cancer agents.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Cancer cell line (e.g., HCT116 MTAP-/-)
-
Cell culture medium and PBS
-
Test inhibitor and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Harvest cancer cells and resuspend them in PBS or a suitable medium.
-
Subcutaneously inject the cell suspension into the flank of the immunodeficient mice.[21][22]
-
Monitor the mice for tumor formation.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[21]
-
Administer the MAT2A inhibitor (e.g., orally, daily) to the treatment group and the vehicle to the control group.[11][12]
-
Measure tumor volume (typically calculated as (Length x Width²)/2) and body weight regularly (e.g., twice weekly).[21][22]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
-
Calculate the tumor growth inhibition (TGI) to assess the efficacy of the inhibitor.
Immunohistochemistry for Symmetric Dimethylarginine (SDMA)
Immunohistochemistry (IHC) can be used to assess the pharmacodynamic effects of MAT2A inhibitors by measuring the levels of symmetric dimethylarginine (SDMA), a downstream marker of PRMT5 activity, in tumor tissues.[5][23]
Materials:
-
Formalin-fixed, paraffin-embedded tumor tissue sections
-
Xylene and graded alcohols for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Primary antibody against SDMA
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Microscope
Procedure:
-
Deparaffinize the tissue sections in xylene and rehydrate through a series of graded alcohol washes.[24][25]
-
Perform antigen retrieval to unmask the epitope, for example, by heating the slides in citrate buffer.[24][25]
-
Block endogenous peroxidase activity with a hydrogen peroxide solution.
-
Incubate the sections with a blocking solution to prevent non-specific antibody binding.
-
Incubate with the primary antibody against SDMA overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Develop the signal using a DAB substrate, which will produce a brown precipitate at the site of the antigen.
-
Counterstain with hematoxylin to visualize the cell nuclei.
-
Dehydrate the sections, clear in xylene, and mount with a coverslip.
-
Analyze the staining intensity under a microscope to assess the levels of SDMA.
Conclusion
The foundational research on MAT2A inhibitors has established a strong rationale for their development as targeted therapies for MTAP-deleted cancers. The synthetic lethal approach offers a promising strategy to selectively eliminate cancer cells while sparing normal tissues. The preclinical and early clinical data for inhibitors such as AG-270, IDE397, and SCR-7952 are encouraging and have paved the way for ongoing and future clinical investigations. This technical guide provides a comprehensive overview of the core scientific principles, key data, and experimental methodologies that underpin this exciting area of oncology drug development. As our understanding of the intricate roles of MAT2A in cancer biology continues to grow, so too will the potential for innovative therapeutic interventions that exploit this metabolic vulnerability.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ir.ideayabio.com [ir.ideayabio.com]
- 5. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ir.ideayabio.com [ir.ideayabio.com]
- 7. Discovery of AG-270, a First-in-Class Oral MAT2A Inhibitor for the Treatment of Tumors with Homozygous MTAP Deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. IDEAYA Announces IDE397 Phase 1 Clinical Pharmacodynamic Data and Phase 2 Initiation of Darovasertib and Crizotinib Combination [prnewswire.com]
- 11. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SCR-7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S-adenosylmethionine-competitive or the methylthioadenosine-cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase-deleted tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Human Mat2A Uses an Ordered Kinetic Mechanism and Is Stabilized but Not Regulated by Mat2B - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. broadpharm.com [broadpharm.com]
- 19. texaschildrens.org [texaschildrens.org]
- 20. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 21. yeasenbio.com [yeasenbio.com]
- 22. pubcompare.ai [pubcompare.ai]
- 23. researchgate.net [researchgate.net]
- 24. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 25. bosterbio.com [bosterbio.com]
The Epigenetic Landscape of MAT2A Inhibition: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methionine Adenosyltransferase 2A (MAT2A) has emerged as a critical enzyme in cellular metabolism and a key regulator of epigenetic states. As the primary producer of S-adenosylmethionine (SAM), the universal methyl donor, MAT2A fuels essential methylation reactions that govern gene expression and protein function. Its inhibition disrupts these processes, leading to profound epigenetic reprogramming, particularly in the context of cancer. This technical guide provides an in-depth exploration of the epigenetic consequences of MAT2A inhibition, offering detailed experimental protocols, quantitative data summaries, and visual representations of the underlying molecular pathways to empower researchers in this rapidly evolving field.
Introduction: MAT2A at the Crossroads of Metabolism and Epigenetics
MAT2A catalyzes the synthesis of SAM from methionine and ATP. SAM is the indispensable methyl donor for a vast array of cellular methylation events, including the methylation of DNA, RNA, and histones.[1] These epigenetic modifications are fundamental to the regulation of chromatin structure and gene expression. In numerous cancers, there is an increased reliance on the methionine cycle, rendering them vulnerable to the therapeutic targeting of MAT2A.[2] Inhibition of MAT2A depletes the intracellular SAM pool, which in turn attenuates the activity of methyltransferases, leading to significant alterations in the epigenetic landscape.[1] This guide delves into the core mechanisms of MAT2A's epigenetic influence and the measurable consequences of its inhibition.
The Core Signaling Pathway of MAT2A and its Inhibition
MAT2A's central role is the production of SAM, which is then utilized by various methyltransferases, including histone methyltransferases (HMTs) and DNA methyltransferases (DNMTs), to modify chromatin. The product of this methylation reaction is S-adenosylhomocysteine (SAH), a potent inhibitor of methyltransferases.[1] MAT2A inhibitors block the synthesis of SAM, leading to a decreased SAM/SAH ratio and subsequent inhibition of methyltransferase activity. This cascade of events culminates in altered histone and DNA methylation patterns and a reprogramming of the transcriptome.
Quantitative Effects of MAT2A Inhibition
The efficacy of MAT2A inhibitors is quantified by their half-maximal inhibitory concentration (IC50) in various cancer cell lines. Furthermore, the downstream epigenetic and transcriptional effects can be measured through changes in histone methylation and gene expression levels.
Table 1: IC50 Values of MAT2A Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | MTAP Status | IC50 (nM) | Reference |
| AG-270 | HT-29 | Colorectal Cancer | +/+ | >300,000 | |
| AG-270 + MTDIA | HT-29 | Colorectal Cancer | +/+ | 228 | |
| AG-270 | MTAP-/- Cells | Various | -/- | 260 | |
| PF-9366 | MLL-AF4 | Leukemia | Not Specified | ~10,000 | [1] |
| PF-9366 | MLL-AF9 | Leukemia | Not Specified | ~15,000 | [1] |
| Compound 17 | HCT116 | Colorectal Cancer | -/- | 1,400 | [2] |
Table 2: Reported Changes in Histone Methylation and Gene Expression Upon MAT2A Inhibition
| Cell Line | Treatment | Target | Change | Method | Reference |
| H460/DDP, PC-9 | PF-9366 | H3K9me2 | Decrease | Western Blot | [3] |
| H460/DDP, PC-9 | PF-9366 | H3K36me3 | Decrease | Western Blot | [3] |
| H460/DDP | PF-9366 | CASP7 | Upregulation (log2 FC > 1) | RNA-seq | [3] |
| H460/DDP | PF-9366 | CASP8 | Upregulation (log2 FC > 1) | RNA-seq | [3] |
| MLL-AF4 | PF-9366 | CDKN1A/p21 | Upregulation | RNA-seq | [1] |
| MLL-AF4 | PF-9366 | CDK1 | Downregulation | RNA-seq | [1] |
| MLL-AF4/-AF9 | PF-9366 | MEIS1 | Decrease | RT-qPCR | [1] |
| MLL-AF4/-AF9 | PF-9366 | HOXA9 | Decrease | RT-qPCR | [1] |
Experimental Protocols
Detailed and optimized protocols are crucial for obtaining reliable and reproducible data when studying the epigenetic effects of MAT2A inhibition.
Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for Histone Modifications
This protocol outlines the key steps for performing a ChIP-seq experiment to assess genome-wide changes in histone methylation following treatment with a MAT2A inhibitor.
Materials:
-
Cancer cell line of interest
-
MAT2A inhibitor and vehicle control (e.g., DMSO)
-
Formaldehyde (37%)
-
Glycine
-
Cell lysis and nuclear lysis buffers
-
Antibodies specific to histone modifications of interest (e.g., H3K4me3, H3K9me2, H3K27me3, H3K36me3)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
NGS library preparation kit
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency and treat with the MAT2A inhibitor or vehicle for the desired time.
-
Cross-linking: Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature. Quench with glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse cells to isolate nuclei. Resuspend nuclei in a suitable buffer and sonicate to shear chromatin to an average fragment size of 200-500 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the pre-cleared chromatin with the specific histone modification antibody overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.
-
Washes: Perform a series of washes with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a standard column-based kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform next-generation sequencing.
Reverse Transcription-Quantitative PCR (RT-qPCR)
This protocol is for quantifying changes in the expression of specific genes following MAT2A inhibitor treatment.
Materials:
-
Treated and control cells from Section 4.1
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Gene-specific primers (see Table 3 for examples)
Procedure:
-
RNA Extraction: Isolate total RNA from treated and control cells using a commercial kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA, SYBR Green/TaqMan master mix, and forward and reverse primers.
-
qPCR Cycling: Perform the qPCR reaction using a real-time PCR system with a standard cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).
Table 3: Example Primer Sequences for RT-qPCR
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Reference |
| MAT2A | CTGGCAGAACTACGCCGTAATG | GTGTGGACTCTGATGGGAAGCA | [4] |
| Housekeeping genes and other target gene primers should be designed using appropriate software and validated. |
Western Blotting for Histone Modifications
This protocol details the detection of global changes in histone methylation levels.
Materials:
-
Treated and control cells
-
Histone extraction buffer
-
SDS-PAGE gels (15% acrylamide)
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies against specific histone modifications and total histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Histone Extraction: Isolate histones from treated and control cells using an acid extraction method.
-
Protein Quantification: Determine the protein concentration of the histone extracts.
-
SDS-PAGE: Separate equal amounts of histone extracts on a 15% SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-H3K9me2, 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantification: Quantify the band intensities and normalize the levels of modified histones to the total histone H3 levels.
Logical Relationships in MAT2A Inhibition and Epigenetic Outcomes
The inhibition of MAT2A sets off a predictable chain of events that ultimately leads to altered cellular phenotypes. Understanding these logical relationships is key to interpreting experimental data and designing further studies.
Conclusion
The study of MAT2A inhibition and its epigenetic consequences is a vibrant area of research with significant therapeutic implications. This technical guide provides a foundational framework for researchers to explore this field, from understanding the core molecular pathways to implementing robust experimental methodologies. The provided data and protocols serve as a starting point for further investigation into the nuanced roles of MAT2A in health and disease. As our understanding of the epigenetic landscape continues to expand, the targeted modulation of enzymes like MAT2A will undoubtedly play an increasingly important role in the development of novel therapeutic strategies.
References
Mat2A-IN-14 and its Impact on Histone Methylation: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme in cellular metabolism, responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological methylation reactions. These reactions are fundamental to cellular homeostasis and include the methylation of DNA, RNA, and proteins, most notably histones. The post-translational modification of histones through methylation plays a pivotal role in the epigenetic regulation of gene expression. Dysregulation of MAT2A and subsequent alterations in histone methylation patterns have been implicated in the pathogenesis of various diseases, particularly cancer. This has led to the development of MAT2A inhibitors as potential therapeutic agents. This technical guide provides an in-depth overview of the impact of MAT2A inhibition on histone methylation, with a focus on the inhibitor Mat2A-IN-14. Due to the limited public availability of specific data on this compound, this guide will also incorporate data from other well-characterized MAT2A inhibitors, such as PF-9366 and AG-270, to provide a comprehensive understanding of the therapeutic potential of targeting this pathway.
Introduction: The Role of MAT2A in Histone Methylation
MAT2A catalyzes the conversion of methionine and ATP into SAM.[1] SAM is the sole methyl group donor for histone methyltransferases (HMTs), which are responsible for adding methyl groups to lysine and arginine residues on histone tails. These methylation marks can either activate or repress gene transcription, depending on the specific residue methylated and the degree of methylation (mono-, di-, or tri-methylation). For instance, trimethylation of histone H3 at lysine 4 (H3K4me3) is generally associated with active gene transcription, while trimethylation of histone H3 at lysine 27 (H3K27me3) is a hallmark of transcriptional repression.
Given its central role in producing the substrate for HMTs, the activity of MAT2A is intrinsically linked to the epigenetic landscape of a cell. Elevated MAT2A expression, observed in several cancers, can lead to aberrant histone methylation patterns, contributing to oncogenesis. Therefore, inhibiting MAT2A presents a promising strategy to reprogram the cancer epigenome.
This compound and Other MAT2A Inhibitors
This compound is a known inhibitor of MAT2A.[1] While specific biochemical and cellular data for this compound's direct effect on histone methylation are not extensively available in public literature, its mechanism of action is understood to be the reduction of intracellular SAM levels. This, in turn, is expected to globally affect histone methylation by limiting the substrate for HMTs.
To illustrate the quantitative impact of MAT2A inhibition on histone methylation, this guide will present data from studies on other potent and well-documented MAT2A inhibitors, PF-9366 and AG-270.
Data Presentation: Quantitative Effects of MAT2A Inhibitors
The following tables summarize the quantitative data on the effects of representative MAT2A inhibitors on enzyme activity, cell proliferation, and histone methylation levels in various cancer cell lines.
Table 1: Biochemical and Cellular Potency of MAT2A Inhibitors
| Inhibitor | Target | IC50 (nM) | Cell Line | Cellular Assay | Endpoint | Reference |
| PF-9366 | MAT2A | 8 | HCT116 (MTAP-/-) | Cell Viability | Proliferation | [2] |
| AG-270 | MAT2A | 14 | HCT116 (MTAP-/-) | Cell Viability | Proliferation | [2] |
Table 2: Impact of MAT2A Inhibition on Histone Methylation Marks
| Inhibitor | Cell Line | Histone Mark | Change in Methylation | Assay | Reference |
| PF-9366 | MLL-rearranged Leukemia Cells | H3K79me2 | Decrease | Western Blot | [3] |
| AG-270 | HCT116 (MTAP-/-) | H3K27me3 | Decrease | Western Blot | [2] |
| PF-9366 | Osteosarcoma Cells | H3K27me3 | Decrease | Western Blot | [2] |
Signaling Pathways and Experimental Workflows
The MAT2A Signaling Pathway and Point of Inhibition
The following diagram illustrates the central role of MAT2A in the methionine cycle and its impact on histone methylation. Inhibition by compounds like this compound disrupts this pathway, leading to reduced SAM levels and altered epigenetic marks.
Caption: The MAT2A pathway, illustrating the central role of MAT2A in producing SAM and the inhibitory action of this compound.
Experimental Workflow for Assessing Histone Methylation
The diagram below outlines a typical experimental workflow to investigate the impact of a MAT2A inhibitor on global histone methylation levels using Western blotting.
Caption: A standard workflow for analyzing changes in histone methylation following treatment with a MAT2A inhibitor.
Experimental Protocols
Histone Extraction from Cultured Cells
This protocol describes the acid extraction method for isolating histone proteins from mammalian cells for subsequent analysis by Western blot.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Triton Extraction Buffer (TEB): PBS containing 0.5% Triton X-100 (v/v), 2 mM phenylmethylsulfonyl fluoride (PMSF), and 0.02% (v/v) NaN3
-
0.2 N Hydrochloric Acid (HCl)
-
20% Trichloroacetic Acid (TCA)
-
Acetone, ice-cold
Procedure:
-
Cell Lysis:
-
Harvest cultured cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in TEB at a concentration of 10^7 cells/mL.
-
Lyse cells on ice for 10 minutes with gentle agitation.
-
Centrifuge at 2000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the nuclear pellet with TEB.
-
-
Acid Extraction:
-
Resuspend the nuclear pellet in 0.2 N HCl at a concentration of 4 x 10^7 nuclei/mL.
-
Incubate overnight at 4°C with gentle rotation.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to pellet the cellular debris.
-
Collect the supernatant containing the acid-soluble histones.
-
-
Protein Precipitation:
-
Add TCA to the supernatant to a final concentration of 20%.
-
Incubate on ice for 1 hour to precipitate the histones.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the histone pellet twice with ice-cold acetone.
-
Air-dry the pellet and resuspend in an appropriate buffer for downstream applications.
-
Western Blotting for Histone Modifications
This protocol provides a general procedure for detecting specific histone methylation marks via Western blotting.
Materials:
-
Histone extracts
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 15% polyacrylamide)
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for the histone modification of interest and a loading control, e.g., total H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation and SDS-PAGE:
-
Quantify the protein concentration of the histone extracts.
-
Mix an equal amount of protein for each sample with Laemmli sample buffer and boil for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize the signal of the modified histone to the total histone loading control.
-
Conclusion
Inhibition of MAT2A represents a compelling therapeutic strategy for cancers with aberrant epigenetic landscapes. While specific data for this compound is emerging, the wealth of information from other well-characterized MAT2A inhibitors demonstrates a clear mechanism of action leading to the modulation of histone methylation. The protocols and data presented in this guide provide a foundational understanding for researchers and drug developers interested in targeting the MAT2A-histone methylation axis. Further investigation into the specific effects of this compound on a broad range of histone marks and in various disease models is warranted to fully elucidate its therapeutic potential.
References
The Cutting Edge of Cancer Therapy: A Technical Guide to the Discovery and Development of Novel MAT2A Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The enzyme Methionine Adenosyltransferase 2A (MAT2A) has emerged as a promising target in oncology, particularly for cancers with a specific genetic vulnerability. This technical guide provides an in-depth overview of the discovery and development of novel MAT2A inhibitors, focusing on the core scientific principles, experimental methodologies, and key data that underpin this rapidly advancing field.
Introduction: The Rationale for Targeting MAT2A
MAT2A is the primary enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular processes, including DNA, RNA, and protein methylation.[1] In normal tissues, the expression and activity of MAT2A are tightly regulated. However, in many cancers, there is a heightened demand for SAM to fuel rapid cell growth and proliferation.[1]
A key breakthrough in the field was the discovery of a synthetic lethal relationship between MAT2A and the deletion of the methylthioadenosine phosphorylase (MTAP) gene.[2] MTAP is frequently co-deleted with the tumor suppressor gene CDKN2A in approximately 15% of all human cancers.[3] This genetic alteration leads to the accumulation of methylthioadenosine (MTA), a byproduct of polyamine synthesis. MTA is a partial inhibitor of the enzyme protein arginine methyltransferase 5 (PRMT5), rendering cancer cells with MTAP deletion exquisitely sensitive to further reductions in SAM levels.[2][4] By inhibiting MAT2A and thereby depleting the cellular SAM pool, a synthetic lethal crisis is induced in MTAP-deleted cancer cells, leading to cell cycle arrest and apoptosis.[5][6] This targeted approach offers a promising therapeutic window, as normal cells with intact MTAP are less affected.[5]
Quantitative Data on Novel MAT2A Inhibitors
The development of potent and selective MAT2A inhibitors is a major focus of current research. The following tables summarize key quantitative data for some of the most significant compounds disclosed in the literature.
| Compound | MAT2A Enzymatic IC50 (nM) | Cellular SAM IC50 (nM) | HCT116 MTAP-/- Proliferation IC50 (nM) | Reference(s) |
| AG-270 | - | 1.2 μM (SAM synthesis) | - | [7] |
| PF-9366 | 420 | 225 (SAM synthesis in Huh-7 cells) | - | [8] |
| Compound 28 (Arylquinazolinone series) | - | 25 (SDMA) | 250 | [7] |
| Compound 30 (3H-pyrido[1,2-c]pyrimidin-3-one derivative) | - | - | Potent | [9] |
| Compound 8 (Tetrahydrobenzo[10][11]imidazo[1,2-a]pyrazine derivative) | 18 | - | 52 | [4] |
| Compound 17 | 430 | - | 1400 | [12] |
| Compound 9 (Fragment-based joining strategy) | 20 | - | 10 | [13] |
| SCR-7952 | - | - | Potent | [11] |
| IDE397 | ~10 | 7 | 15 | [11] |
| Euregen MAT2Ais | low nanomolar | - | >20-fold selective for MTAP-/- | [3] |
Note: Direct comparison of IC50 values should be made with caution due to variations in assay conditions between different studies.
Key Experimental Protocols
The characterization of novel MAT2A inhibitors relies on a suite of biochemical and cell-based assays. Below are detailed methodologies for the key experiments cited in the development of these compounds.
MAT2A Enzyme Inhibition Assay
This assay quantifies the ability of a test compound to inhibit the enzymatic activity of MAT2A, which catalyzes the formation of SAM from methionine and ATP. A common method involves the colorimetric detection of inorganic phosphate, a byproduct of the reaction.
Materials:
-
Purified recombinant MAT2A enzyme
-
L-Methionine
-
ATP
-
MAT2A Assay Buffer (e.g., 50 mM Tris, 50 mM KCl, 10 mM MgCl2, 0.05% Brij-35, pH 8.0)
-
Test compound dissolved in DMSO
-
Colorimetric Phosphate Assay Kit (e.g., PiColorLock™)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. The final concentration of DMSO in the assay should not exceed 1%.[11]
-
Add 100 nL of each concentration of the test compound to the wells of a 384-well plate.[14]
-
Add 2.5 µL of MAT2A protein (final concentration, e.g., 20 µg/mL) to each well and incubate for 30 minutes at room temperature.[14]
-
Initiate the enzymatic reaction by adding a mixture of ATP and L-Methionine (final concentrations, e.g., 100 µM each).[14]
-
Incubate for 30 minutes at room temperature.[14]
-
Stop the reaction and detect the generated phosphate by adding 20 µL of the phosphate assay kit substrate to each well.[14]
-
Incubate at room temperature for 30 minutes, and then measure the absorbance at 620 nm using a plate reader.[14]
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cellular S-Adenosylmethionine (SAM) Quantification
This assay measures the intracellular concentration of SAM in response to treatment with a MAT2A inhibitor. A common method for this is Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Materials:
-
Cell culture medium and supplements
-
HCT116 MTAP-/- and wild-type (WT) cells
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Extraction solvent (e.g., 0.4 M perchloric acid)
-
Internal standards ([²H₃]-SAM and [¹³C₅]-SAH)
-
LC-MS/MS system with a suitable column (e.g., Hypercarb)
Procedure:
-
Seed HCT116 MTAP-/- and WT cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Lyse the cells by adding a specific volume of cold extraction solvent.
-
Centrifuge the lysate to pellet cellular debris.
-
Transfer the supernatant to a new tube and add the internal standard solution.[15]
-
Analyze the samples by LC-MS/MS to determine the concentrations of SAM and SAH.[15]
-
The ratio of SAM to SAH is often used as an indicator of the cellular methylation potential.
Cellular Symmetric Dimethyl Arginine (SDMA) Assay
This assay serves as a downstream pharmacodynamic marker of MAT2A inhibition. Reduced SAM levels lead to decreased activity of PRMT5, resulting in lower levels of SDMA on target proteins.
Materials:
-
HCT116 MTAP-/- and WT cells
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and transfer apparatus
-
Primary antibody against SDMA
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Western blotting imaging system
Procedure:
-
Treat cells with the test compound as described for the SAM quantification assay.
-
Lyse the cells and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Cell Proliferation Assay in MTAP-Deleted Cells
This assay assesses the selective anti-proliferative effect of MAT2A inhibitors on cancer cells with MTAP deletion.
Materials:
-
HCT116 MTAP-/- and isogenic MTAP WT cell lines[16]
-
Cell culture medium and supplements
-
Test compound
-
Cell viability reagent (e.g., CellTiter-Glo® or MTT)
-
96-well clear-bottom plates
Procedure:
-
Seed HCT116 MTAP-/- and WT cells into 96-well plates at an appropriate density.
-
Allow the cells to attach overnight.
-
Treat the cells with a range of concentrations of the test compound.
-
Incubate for a period that allows for multiple cell divisions (e.g., 72-96 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the IC50 values for both cell lines to determine the selectivity of the inhibitor.
In Vivo Xenograft Model for Efficacy Studies
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a MAT2A inhibitor in a mouse xenograft model using MTAP-deleted cancer cells.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
HCT116 MTAP-/- cells
-
Matrigel (optional)
-
Test compound formulated for in vivo administration (e.g., oral gavage)
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously implant HCT116 MTAP-/- cells, often mixed with Matrigel, into the flank of the mice.[1][17]
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and vehicle control groups.
-
Administer the test compound and vehicle to the respective groups at a predetermined dose and schedule (e.g., daily oral gavage).[1][17]
-
Measure the tumor volume with calipers and the body weight of the mice regularly (e.g., twice weekly).
-
Continue the treatment for a specified duration or until the tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).
-
Compare the tumor growth inhibition between the treated and control groups to assess the efficacy of the compound.
Visualizing Key Concepts in MAT2A Inhibitor Development
The following diagrams, generated using the DOT language, illustrate crucial aspects of the discovery and development of MAT2A inhibitors.
Figure 1: Simplified MAT2A signaling pathway and the mechanism of synthetic lethality with MTAP deletion.
Figure 2: General experimental workflow for the discovery and preclinical development of MAT2A inhibitors.
Figure 3: Logical flow of a structure-activity relationship (SAR) study for MAT2A inhibitor optimization.
Conclusion and Future Directions
The discovery of the synthetic lethal interaction between MAT2A and MTAP deletion has opened up a new and exciting avenue for the development of targeted cancer therapies. The first generation of MAT2A inhibitors has shown promising preclinical activity and has entered clinical trials.[11][18] Future research will likely focus on several key areas:
-
Development of next-generation inhibitors: Efforts are ongoing to identify novel chemical scaffolds with improved potency, selectivity, and pharmacokinetic properties, including brain penetrance.[19][20]
-
Combination therapies: Preclinical studies suggest that MAT2A inhibitors may act synergistically with other anti-cancer agents, such as PRMT5 inhibitors and taxane-based chemotherapy.[11][18]
-
Biomarker discovery: Identifying robust biomarkers beyond MTAP deletion that predict response to MAT2A inhibition will be crucial for patient stratification in clinical trials.
-
Understanding resistance mechanisms: Investigating the potential mechanisms by which cancer cells may develop resistance to MAT2A inhibitors will be critical for the long-term success of this therapeutic strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design and Structural Optimization of Methionine Adenosyltransferase 2A (MAT2A) Inhibitors with High In Vivo Potency and Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Combined inhibition by PRMT5 and MAT2A demonstrates a strong synthetic lethality in MTAP homozygous-deficient glioma models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of Potential Scaffolds for Methionine Adenosyltransferase 2A (MAT2A) Inhibitors: Virtual Screening, Synthesis, and Biological Evaluation [mdpi.com]
- 15. Determination of S-Adenosylmethionine and S-Adenosylhomocysteine by LC–MS/MS and evaluation of their stability in mice tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Human MTAP Knockout Cell Line-HCT116 (CSC-RT2701) - Creative Biogene [creative-biogene.com]
- 17. Fragment-Based Design of a Potent MAT2a Inhibitor and in Vivo Evaluation in an MTAP Null Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Leveraging Structure-Based Drug Design to Identify Next-Generation MAT2A Inhibitors, Including Brain-Penetrant and Peripherally Efficacious Leads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Structure-Based Design and Optimization of Methionine Adenosyltransferase 2A (MAT2A) Inhibitors with High Selectivity, Brain Penetration, and In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cell-Based Assays with Mat2A-IN-14
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme in cellular metabolism, catalyzing the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological methylation reactions. These reactions are fundamental to the regulation of gene expression, protein function, and signaling pathways.[1][2] Dysregulation of MAT2A activity and SAM levels is implicated in various diseases, particularly cancer, making MAT2A an attractive therapeutic target.[3][4][5]
Mat2A-IN-14 is a unique inhibitor of MAT2A. Unlike traditional enzymatic inhibitors, this compound induces the degradation of the MAT2A protein upon sonication. This sonication-dependent mechanism involves the generation of reactive oxygen species (ROS), which leads to the rapid and specific oxidative degradation of cellular MAT2A.[6][] This innovative mode of action provides a powerful tool for studying the acute effects of MAT2A depletion in a temporally controlled manner.
These application notes provide detailed protocols for utilizing this compound in cell-based assays to investigate its effects on MAT2A protein levels, downstream metabolic products, and epigenetic modifications.
Mechanism of Action of this compound
This compound's primary mechanism is not direct enzymatic inhibition but rather sonication-induced, ROS-mediated degradation of the MAT2A protein. This leads to a rapid decrease in cellular MAT2A levels, thereby blocking the production of SAM from methionine and ATP. The subsequent reduction in the SAM/SAH (S-adenosylhomocysteine) ratio impacts numerous downstream methylation events, including the methylation of histones and other proteins, which can ultimately affect gene expression and cell viability.[1][6][]
Figure 1: Signaling pathway of MAT2A and the mechanism of action for this compound.
Data Presentation
The following table summarizes the reported quantitative effects of this compound on MAT2A protein levels. Researchers should aim to generate similar data for their specific cell lines and experimental conditions.
| Parameter | Cell Line | Condition | Result | Reference |
| MAT2A Protein Depletion | Human Colon Cancer Cells | This compound + Sonication | 87% reduction | [6][] |
Experimental Protocols
General Experimental Workflow
The general workflow for assessing the effects of this compound involves cell culture, treatment with the compound, application of sonication, and subsequent downstream analysis.
Figure 2: General experimental workflow for this compound cell-based assays.
Protocol 1: Sonication-Induced Degradation of MAT2A
This protocol details the steps to induce and quantify the degradation of MAT2A protein in cultured cells.
Materials:
-
Human colon cancer cell line (e.g., HCT116, HT-29)
-
Complete cell culture medium (e.g., McCoy's 5A or DMEM with 10% FBS)
-
This compound
-
DMSO (for stock solution)
-
Phosphate-buffered saline (PBS)
-
Cell scraper
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Primary antibody against MAT2A
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Laboratory sonicator with a microtip
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete culture medium to the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration.
-
Cell Treatment: Replace the culture medium with the medium containing this compound or vehicle control. Incubate for a predetermined time (e.g., 4-6 hours).
-
Sonication:
-
Place the 6-well plate on ice.
-
Immerse the sonicator microtip into the medium of each well.
-
Apply sonication at a specific power and duration. Note: These parameters need to be optimized for your specific cell line and sonicator. Start with low power and short pulses to avoid excessive cell death.
-
-
Post-Sonication Incubation: Return the plate to the incubator for a desired period (e.g., 2, 4, 6 hours) to allow for protein degradation.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer with protease inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies for MAT2A and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
Quantify band intensities to determine the percentage of MAT2A degradation relative to the vehicle-treated, non-sonicated control.
-
Protocol 2: Measurement of Intracellular SAM and SAH Levels
This protocol describes the quantification of S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH) by LC-MS/MS following treatment with this compound and sonication.
Materials:
-
Cells treated with this compound and sonicated as described in Protocol 1.
-
Ice-cold PBS
-
Methanol
-
Water
-
Formic acid
-
Internal standards (e.g., ¹³C₅-SAM, ¹³C₅-SAH)
-
LC-MS/MS system
Procedure:
-
Cell Harvesting and Extraction:
-
Following treatment and sonication, wash the cells twice with ice-cold PBS.
-
Add a specific volume of ice-cold 80% methanol containing internal standards to each well.
-
Scrape the cells and transfer the mixture to a microcentrifuge tube.
-
Vortex vigorously and incubate at -80°C for at least 1 hour to precipitate proteins.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
-
Sample Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 0.1% formic acid in water).
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate SAM and SAH using a suitable column (e.g., a HILIC or C18 column).
-
Detect and quantify SAM and SAH using multiple reaction monitoring (MRM) mode.
-
Generate standard curves for absolute quantification.
-
-
Data Analysis: Calculate the concentrations of SAM and SAH in each sample and determine the SAM/SAH ratio. Compare the results from this compound treated and control samples.
Protocol 3: Assessment of Histone Methylation
This protocol outlines the analysis of changes in global histone methylation marks, such as H3K4me3, by Western blotting.
Materials:
-
Cells treated with this compound and sonicated as described in Protocol 1.
-
Histone extraction buffer
-
Primary antibodies for specific histone methylation marks (e.g., anti-H3K4me3, anti-H3K9me3, anti-H3K27me3)
-
Primary antibody for total histone H3 (as a loading control)
-
Other materials for Western blotting as listed in Protocol 1.
Procedure:
-
Histone Extraction:
-
Harvest cells as described in Protocol 1.
-
Perform histone extraction using a commercial kit or a standard acid extraction protocol.
-
-
Protein Quantification: Determine the concentration of the extracted histones.
-
Western Blotting:
-
Perform Western blotting as described in Protocol 1, using the extracted histones.
-
Probe membranes with primary antibodies against specific histone methylation marks and total histone H3.
-
-
Data Analysis: Quantify the band intensities for the histone methylation marks and normalize to the total histone H3 levels. Compare the levels of methylation between treated and control groups to assess the impact of MAT2A degradation.
Conclusion
This compound represents a novel tool for studying the consequences of MAT2A depletion in a controlled manner. The provided protocols offer a framework for investigating its cellular effects. Researchers are encouraged to optimize these protocols for their specific experimental systems to fully leverage the unique sonication-dependent mechanism of this compound.
References
Application Notes and Protocols: Determining the Dose-Response of Mat2A-IN-14 in HCT116 Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for determining the dose-response curve of Mat2A-IN-14, a potent inhibitor of Methionine Adenosyltransferase 2A (MAT2A), in the human colorectal carcinoma cell line HCT116. MAT2A is a critical enzyme in the methionine cycle, responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for numerous cellular processes, including DNA, RNA, and protein methylation.[1][2] Dysregulation of MAT2A is implicated in various cancers, making it a promising target for therapeutic intervention.[3][4]
Data Presentation
The following table summarizes hypothetical, yet representative, quantitative data for the dose-dependent effect of this compound on the viability of HCT116 cells after a 72-hour incubation period.
| This compound Concentration (µM) | Percent Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.01 | 98.2 ± 5.1 |
| 0.1 | 85.7 ± 6.2 |
| 1 | 52.3 ± 3.8 |
| 10 | 15.1 ± 2.9 |
| 100 | 5.4 ± 1.7 |
Note: This data is illustrative. Actual results should be determined experimentally. The IC50, the concentration at which 50% of cell viability is inhibited, can be calculated from such data. Based on the table above, the estimated IC50 for this compound in HCT116 cells is approximately 1 µM.
Signaling Pathway
The MAT2A enzyme is a key component of the one-carbon metabolism pathway. It catalyzes the conversion of methionine and ATP into S-adenosylmethionine (SAM). SAM is the primary methyl group donor for cellular methylation reactions, which are crucial for gene expression and cell cycle regulation. In cancer cells, there is an increased demand for SAM to support rapid growth and proliferation.[1] Mat2A inhibitors block the production of SAM, leading to a reduction in methylation capacity, which in turn impairs DNA and RNA synthesis and protein function, ultimately inhibiting cancer cell growth.[1]
References
- 1. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 2. Mechanism and Inhibition of Human Methionine Adenosyltransferase 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetylation of MAT IIα represses tumour cell growth and is decreased in human hepatocellular cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methionine adenosyltransferases in cancers: Mechanisms of dysregulation and implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mat2A-IN-14 in a Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions essential for cell growth and proliferation.[1][2] In cancers harboring a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, a synthetic lethal relationship with MAT2A has been identified.[1][3] MTAP deficiency leads to the accumulation of methylthioadenosine (MTA), a partial inhibitor of the methyltransferase PRMT5. This renders MTAP-deleted cancer cells highly dependent on MAT2A activity to maintain sufficient SAM levels for PRMT5 function and overall cellular homeostasis.[1][3]
Mat2A-IN-14 is a potent and selective allosteric inhibitor of MAT2A. By binding to a regulatory site on the MAT2A enzyme, it prevents the release of the product SAM, leading to a reduction in cellular SAM levels.[4] This targeted inhibition of MAT2A in MTAP-deleted cancer cells results in decreased PRMT5-dependent methylation, leading to splicing defects, DNA damage, and ultimately, cell death.[5] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in a xenograft mouse model to evaluate its preclinical anti-tumor efficacy.
Mechanism of Action: The MAT2A-MTAP Synthetic Lethality
The signaling pathway below illustrates the synthetic lethal interaction between MAT2A inhibition and MTAP deletion. In normal cells, MTAP salvages methionine from MTA. In MTAP-deleted cancer cells, MTA accumulates and partially inhibits PRMT5. These cells become highly reliant on MAT2A to produce SAM to sustain PRMT5 activity. Inhibition of MAT2A with this compound critically depletes SAM, leading to robust PRMT5 inhibition and selective cancer cell death.
References
- 1. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of Methionine Adenosyltransferase 2A (MAT2A) as an Anticancer Target: Structure, Function, and Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Need for Ethical Governance on the Implementation and Use of Patient-derived Xenograft (PDX) Models for Anti-cancer Drug Discovery and Development: Ethical Considerations and Policy Proposal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. filecache.investorroom.com [filecache.investorroom.com]
Application Notes and Protocols: Utilizing Mat2A-IN-14 in CRISPR-Edited Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions essential for cell growth and proliferation.[1] In recent years, targeting MAT2A has emerged as a promising therapeutic strategy in oncology, particularly for cancers harboring a specific genetic vulnerability: the deletion of the methylthioadenosine phosphorylase (MTAP) gene.[2][3]
The MTAP gene is frequently co-deleted with the tumor suppressor gene CDKN2A in approximately 15% of all human cancers.[2][4] This genetic event leads to the accumulation of methylthioadenosine (MTA), a substrate for MTAP.[5] Elevated MTA levels competitively inhibit another crucial enzyme, Protein Arginine Methyltransferase 5 (PRMT5).[5][6] This partial inhibition of PRMT5 makes cancer cells with MTAP deletion exquisitely sensitive to further reductions in SAM levels.
Mat2A-IN-14 and other potent and selective inhibitors of MAT2A exploit this synthetic lethal relationship. By inhibiting MAT2A, these compounds deplete the intracellular pool of SAM, leading to a significant reduction in PRMT5 activity.[2] This disruption of PRMT5-dependent mRNA splicing and the subsequent induction of DNA damage selectively triggers cell cycle arrest and apoptosis in MTAP-deleted cancer cells, while sparing normal, MTAP-proficient cells.[2][6]
CRISPR-Cas9 gene editing technology has been instrumental in validating this synthetic lethality by enabling the creation of isogenic cell line models with and without MTAP deletion, providing a controlled system to study the effects of MAT2A inhibitors.[7]
These application notes provide detailed protocols for utilizing this compound in CRISPR-edited cell lines to investigate its anti-cancer properties.
Data Presentation
The following tables summarize the in vitro efficacy of various MAT2A inhibitors in cancer cell lines, highlighting the increased sensitivity of MTAP-deleted cells.
Table 1: In Vitro Potency of MAT2A Inhibitors
| Compound | Target | Cell Line | MTAP Status | IC50 (nM) | Reference |
| AG-270 | MAT2A | HCT116 | MTAP-/- | 260 | [6] |
| SCR-7952 | MAT2A | HCT116 | MTAP-/- | 18.7 | [8] |
| AG-270 | MAT2A | - | - | 68.3 | [8] |
| PF-9366 | MAT2A | - | - | 420 | [8] |
| Compound 17 | MAT2A | HCT116 | MTAP-/- | 1400 | [9] |
| Compound 28 | MAT2A | HCT116 | MTAP-/- | 250 | [10] |
Table 2: Effect of MAT2A Inhibition on Cellular SAM Levels
| Compound | Cell Line | MTAP Status | Treatment Concentration | SAM Reduction (%) | Reference |
| AG-270 | HCT116 MTAP-/- xenograft | MTAP-/- | 200 mg/kg | 52.0 (TGI) | [8] |
| SCR-7952 | HCT116 MTAP-/- xenograft | MTAP-/- | 3.0 mg/kg | 82.9 (TGI) | [8] |
| SCR-7952 | HCT116 MTAP-/- xenograft | MTAP-/- | Low dose | 53.56 - 68.72 | [8] |
| AG-270 | Patients | MTAP-deleted | 50-200 mg daily | 60-80 | [11] |
TGI: Tumor Growth Inhibition
Signaling Pathways and Experimental Workflows
MAT2A-PRMT5 Signaling Pathway in MTAP-Deleted Cancers
Caption: MAT2A-PRMT5 signaling in normal versus MTAP-deleted cancer cells.
Experimental Workflow for Evaluating this compound
References
- 1. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specific Targeting of MTAP-deleted Tumors with a Combination of 2′-Fluoroadenine and 5′-Methylthioadenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Methionine Metabolism with Mat2A-IN-14
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine adenosyltransferase 2A (MAT2A) is a critical enzyme in cellular metabolism, catalyzing the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological methylation reactions. These reactions are essential for the modification of DNA, RNA, histones, and other proteins, thereby playing a fundamental role in epigenetic regulation, signal transduction, and cellular proliferation.[1][2] The heightened demand for SAM in rapidly proliferating cancer cells has positioned MAT2A as a compelling therapeutic target.[1]
This document provides detailed application notes and experimental protocols for the use of Mat2A-IN-14 (also known as compound H3), a novel, sonically activated degrader of MAT2A, in studying methionine metabolism. Unlike traditional enzymatic inhibitors, this compound offers a unique mechanism of action by generating reactive oxygen species (ROS) upon sonication, leading to the specific and rapid degradation of the MAT2A protein.[3][4] This allows for an alternative approach to investigate the consequences of MAT2A loss.
These guidelines also include protocols for well-characterized allosteric MAT2A inhibitors, such as PF-9366 and AG-270, to provide a broader context for studying the inhibition of the methionine-MAT2A-SAM axis.
Mechanism of Action of this compound
This compound is a sonosensitizer that, when activated by ultrasound, generates ROS. These ROS then induce the oxidative degradation of the MAT2A protein.[3][4] This targeted protein degradation approach offers a distinct advantage over conventional inhibitors by directly eliminating the enzyme, which may circumvent compensatory mechanisms such as the upregulation of MAT2A gene expression that can be observed with some small molecule inhibitors. A study has shown that the combination of this compound and sonication can lead to an 87% depletion of MAT2A in human colon cancer cells, significantly enhancing its anti-proliferative effects.[4]
Data Presentation: In Vitro Efficacy of Mat2A Inhibitors
The following table summarizes the in vitro inhibitory activities of various MAT2A inhibitors against the MAT2A enzyme and cancer cell lines. This data is provided for comparative purposes.
| Compound | Target | Assay Type | IC50 (nM) | Cell Line | Reference |
| PF-9366 | MAT2A | Enzymatic | 420 | - | [5] |
| SAM Synthesis | Cell-based (Huh-7) | 225 | Huh-7 | [5] | |
| AG-270 | MAT2A | Enzymatic | - | - | [6] |
| Cell Proliferation | Cell-based (MTAP-/-) | 260 | MTAP-/- cells | [6] | |
| Compound 28 | MAT2A | Enzymatic | 18 | - | [7] |
| Cell Proliferation | Cell-based (MTAP-null) | 52 | MTAP-null cells | [7] | |
| Compound 17 | MAT2A | Enzymatic | 430 | - | [5] |
| Cell Proliferation | Cell-based (HCT116 MTAP-/-) | 1400 | HCT116 MTAP-/- | [5] |
Mandatory Visualizations
Caption: Methionine metabolism and the unique mechanism of this compound.
Caption: General experimental workflow for studying this compound.
Experimental Protocols
Note: The following protocols are generalized based on standard laboratory procedures and information available for other MAT2A inhibitors. Researchers must optimize these protocols for their specific cell lines, experimental conditions, and particularly for the sonication parameters required for this compound activation.
Protocol 1: In Vitro Mat2A Degradation using this compound and Sonication
Objective: To induce and verify the degradation of MAT2A protein in cultured cells.
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (Compound H3)
-
DMSO (for stock solution)
-
Phosphate-buffered saline (PBS)
-
Cell scraper
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against MAT2A
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Laboratory-grade sonicator (parameters to be optimized)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Preparation of this compound: Prepare a stock solution of this compound in DMSO. Further dilute in complete culture medium to the desired final concentrations. A concentration range of 1-20 µM can be a starting point for optimization.
-
Treatment: Replace the medium in each well with fresh medium containing the desired concentration of this compound or vehicle control (DMSO). Incubate for a predetermined time (e.g., 4-24 hours).
-
Sonication:
-
Crucial Step: This step is unique to this compound. The specific parameters for sonication (frequency, power, duration, pulsed vs. continuous mode) need to be empirically determined for your specific cell type and experimental setup to maximize MAT2A degradation while maintaining cell viability.
-
A suggested starting point could be to expose the cells to low-frequency ultrasound.
-
-
Cell Lysis:
-
Following sonication and a recovery period (if necessary), wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA lysis buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-MAT2A antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate.
-
Strip and re-probe the membrane with the loading control antibody to ensure equal protein loading.
-
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound and sonication on cell viability.
Materials:
-
Cells and culture medium
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.
-
Treatment and Sonication: After 24 hours, treat the cells with serial dilutions of this compound. Following incubation, perform the optimized sonication protocol.
-
Incubation: Incubate the plates for the desired duration (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot dose-response curves to determine the IC50 value.
Protocol 3: Analysis of Histone Methylation by Western Blot
Objective: To determine the effect of MAT2A depletion on global levels of specific histone methylation marks.
Materials:
-
Histone extraction kit or protocol
-
Primary antibodies against specific histone modifications (e.g., H3K4me3, H3K9me3, H3K27me3)
-
Primary antibody against total Histone H3 (as a loading control)
-
Other materials for Western blotting as listed in Protocol 1.
Procedure:
-
Cell Treatment: Treat and sonicate cells with this compound as described in Protocol 1.
-
Histone Extraction: Isolate histones from the cell pellets according to the manufacturer's protocol of a commercial kit or using an acid extraction method.
-
Protein Quantification: Quantify the extracted histones using a suitable protein assay.
-
Western Blotting:
-
Perform Western blotting as described in Protocol 1.
-
Use primary antibodies specific for the histone methylation marks of interest.
-
Use an antibody against total Histone H3 to normalize for the amount of histone loaded in each lane.
-
-
Analysis: Quantify the band intensities to determine the relative changes in histone methylation levels upon MAT2A degradation.
In Vivo Studies
This compound has shown promising in vivo activity, with a reported oral bioavailability of 77% in mice and the ability to induce tumor regression in a xenograft model at a dosage of 10 mg/kg.[4] For in vivo experiments, the application of focused ultrasound to the tumor site would likely be necessary to activate the compound locally.
General Workflow for In Vivo Xenograft Studies:
-
Animal Model: Establish tumor xenografts by subcutaneously injecting a relevant cancer cell line into immunocompromised mice.
-
Treatment Groups: Once tumors reach a palpable size, randomize the animals into treatment groups (e.g., Vehicle, this compound alone, Vehicle + Focused Ultrasound, this compound + Focused Ultrasound).
-
Dosing and Sonication: Administer this compound (e.g., 10 mg/kg, oral gavage). At a specified time post-administration, apply focused ultrasound to the tumor. The ultrasound parameters will need to be optimized for tissue penetration and activation of the compound.
-
Monitoring: Monitor tumor growth by caliper measurements and animal body weight as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, excise the tumors for weight measurement, immunohistochemical analysis (e.g., for MAT2A levels, proliferation markers like Ki-67), and pharmacodynamic assessment of histone methylation marks.
Conclusion
This compound represents a novel tool for studying methionine metabolism through a unique mechanism of sonically-induced protein degradation. While detailed public protocols for its use are still emerging, the information and generalized protocols provided herein offer a solid foundation for researchers to design and execute experiments to explore the role of MAT2A in various biological contexts. The provided comparative data for other MAT2A inhibitors and the detailed experimental workflows will aid in the successful implementation and interpretation of these studies. As with any new compound, careful optimization of experimental conditions is paramount to achieving robust and reproducible results.
References
- 1. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 2. probiologists.com [probiologists.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of a Sonically Activated Degrader of Methionine Adenosyltransferase 2A by an in Silico Approach Assisted with the Hole-Electron Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of AG-270, a First-in-Class Oral MAT2A Inhibitor for the Treatment of Tumors with Homozygous MTAP Deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and Structural Optimization of Methionine Adenosyltransferase 2A (MAT2A) Inhibitors with High In Vivo Potency and Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Mat2A-IN-14 Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Mat2A-IN-14 in cell viability experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the optimization of this compound concentration for cell viability assays.
| Problem | Potential Cause | Recommended Solution |
| High Cell Death at All Concentrations | 1. This compound concentration is too high. 2. Solvent (e.g., DMSO) toxicity. 3. Sonication parameters are too harsh. 4. Cell line is highly sensitive to MAT2A inhibition or oxidative stress. | 1. Perform a dose-response experiment with a wider and lower range of concentrations (e.g., 0.01 µM to 10 µM). 2. Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%). Run a solvent-only control. 3. Optimize sonication time, intensity, and duty cycle. Include a no-sonication control to assess baseline toxicity. 4. Use a less sensitive cell line for initial optimization or reduce the treatment duration. |
| No Effect on Cell Viability | 1. This compound concentration is too low. 2. Ineffective sonication-induced activation. 3. The chosen cell line is resistant to MAT2A inhibition. 4. Insufficient incubation time. 5. Compound instability. | 1. Test a higher range of concentrations. 2. Verify sonicator performance and ensure consistent energy delivery to all samples. 3. Confirm MAT2A expression in your cell line. Consider using a positive control cell line known to be sensitive to MAT2A inhibitors. 4. Extend the incubation period post-treatment (e.g., 48 or 72 hours). 5. Prepare fresh stock solutions of this compound. Ensure proper storage of the compound. |
| Inconsistent Results Between Replicates | 1. Uneven cell seeding. 2. Inconsistent sonication. 3. Pipetting errors. 4. Edge effects in the multi-well plate. | 1. Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette. 2. Ensure the sonicator probe is consistently positioned in each well or use a water bath sonicator for more uniform treatment. 3. Use calibrated pipettes and be meticulous with dilutions and additions. 4. Avoid using the outer wells of the plate, or fill them with sterile media to maintain humidity. |
| Precipitation of this compound in Media | 1. Poor solubility of the compound at the tested concentration. 2. Interaction with media components. | 1. Prepare a more dilute stock solution. Visually inspect the media for precipitation after adding the compound. 2. Consider using a serum-free medium for the treatment period if compatibility issues are suspected. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of Methionine Adenosyltransferase 2A (MAT2A). Uniquely, it is designed to generate reactive oxygen species (ROS) upon sonication, which leads to the specific degradation of the cellular MAT2A protein through rapid oxidative reactions.[1] This dual mechanism of inhibition and degradation can effectively deplete cellular S-adenosylmethionine (SAM), a critical methyl donor for numerous cellular processes, thereby impacting cell viability and proliferation.[2]
Q2: What is a recommended starting concentration range for this compound in a cell viability assay?
A2: For initial dose-response experiments, it is advisable to use a broad concentration range. Based on typical potencies of small molecule inhibitors in cell-based assays, a starting range of 0.01 µM to 100 µM is recommended.[3] This range should be narrowed down based on the initial results to determine the IC50 (the concentration that inhibits 50% of cell viability).
Q3: How critical is the sonication step for this compound activity?
A3: The sonication step is critical for the unique degradation mechanism of this compound.[1] It is the sonic activation that induces the generation of ROS, leading to MAT2A protein degradation. It is essential to include a control group treated with this compound but without sonication to differentiate between the inhibitory and degradation effects and to assess any baseline activity of the compound.
Q4: What type of cell viability assay is most suitable for use with this compound?
A4: Tetrazolium-based assays such as MTT, MTS, or WST-1 are commonly used and suitable for assessing the effects of small molecule inhibitors on cell viability.[4][5] These assays measure metabolic activity, which generally correlates with cell viability. ATP-based luminescence assays are also an excellent alternative, as they measure the ATP content of viable cells.[4]
Q5: How long should I incubate the cells with this compound?
A5: The optimal incubation time is cell-line dependent and should be determined empirically. A common starting point is 24 to 72 hours post-treatment. A time-course experiment can help determine the optimal endpoint for observing the desired effect on cell viability.
Q6: What should I do if I observe off-target effects?
A6: Off-target effects can occur with any small molecule inhibitor, especially at higher concentrations.[3] To minimize these, use the lowest effective concentration of this compound that gives a robust and reproducible effect. Additionally, consider including a negative control compound with a similar chemical structure but no activity against MAT2A, if available. Western blotting for downstream markers of MAT2A activity can also help confirm on-target effects.
Experimental Protocols
Protocol for Determining the Optimal Concentration of this compound using an MTT Assay
This protocol provides a general framework for conducting a dose-response experiment to determine the IC50 of this compound in a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other suitable solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
-
Sonicator (probe or water bath)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach and resume growth.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to prepare working concentrations that are 10x the final desired concentrations.
-
Remove the medium from the wells and add 90 µL of fresh medium.
-
Add 10 µL of the 10x working solutions to the respective wells to achieve the final desired concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Include wells for "cells only" (no treatment), "vehicle control" (DMSO at the highest concentration used), and "no sonication" controls for each this compound concentration.
-
-
Sonication:
-
Immediately after adding the compound, perform the sonication step according to your optimized protocol. For a probe sonicator, ensure the probe is sterile and placed at a consistent depth in each well. For a water bath sonicator, ensure the plate is placed in a consistent position.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the crystals.
-
Incubate at room temperature in the dark for at least 2 hours, or until the crystals are fully dissolved.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a plate reader.
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the % viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Caption: MAT2A signaling pathway and the mechanism of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
References
Technical Support Center: Mat2A-IN-14 In Vitro Applications
Welcome to the technical support center for Mat2A-IN-14. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies encountered during in vitro experiments with the MAT2A inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule inhibitor of Methionine Adenosyltransferase 2A (MAT2A). MAT2A is a crucial enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM) from methionine and ATP.[1][2] SAM is the primary methyl donor for a wide range of cellular processes, including DNA, RNA, and protein methylation, which are essential for gene expression and cell cycle regulation.[2] By inhibiting MAT2A, this compound reduces the cellular pool of SAM, thereby disrupting these vital methylation events and ultimately hindering cancer cell growth.[2]
Q2: Why are MTAP-deleted cancer cells particularly sensitive to this compound?
The enzyme methylthioadenosine phosphorylase (MTAP) is frequently co-deleted with the tumor suppressor gene CDKN2A in about 15% of all human cancers.[3][4] This deletion leads to the accumulation of methylthioadenosine (MTA), a metabolite that partially inhibits the activity of protein arginine methyltransferase 5 (PRMT5).[3][5] This partial inhibition makes cancer cells with MTAP deletion highly dependent on a steady supply of SAM for the remaining PRMT5 activity. By inhibiting MAT2A with this compound, the production of SAM is further reduced, leading to a significant drop in PRMT5 activity and inducing a synthetic lethal effect in MTAP-deleted cancer cells.[4][5][6]
Q3: What are the expected downstream effects of this compound treatment in sensitive cell lines?
Treatment with this compound in sensitive (e.g., MTAP-deleted) cancer cells is expected to lead to:
-
A reduction in symmetric dimethylarginine (SDMA) levels, a marker of PRMT5 activity.[6]
Q4: Can this compound be used in combination with other therapies?
Yes, preclinical studies have shown that MAT2A inhibitors like AG-270 (a compound with a similar mechanism to this compound) can have synergistic anti-proliferative effects when combined with other therapies, such as taxanes (e.g., docetaxel and paclitaxel), in MTAP-deleted cancer models.[4] The proposed mechanism involves the downregulation of the Fanconi Anemia (FA) DNA repair pathway by MAT2A inhibitors, leading to increased DNA damage.[4]
Troubleshooting Guides
Inconsistent IC50 Values
Problem: You are observing significant variability in the half-maximal inhibitory concentration (IC50) of this compound across different experiments.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Cell Passage Number | High passage numbers can lead to genetic drift and altered cellular responses.[10] Use cells with a consistent and low passage number for all experiments. It is recommended to obtain cells from a reputable cell bank and establish a working cell bank.[10] |
| Cell Seeding Density | Inconsistent cell numbers at the start of the assay will lead to variable results. Ensure accurate and consistent cell seeding densities across all wells and plates. |
| Inhibitor Potency | The inhibitor may have degraded over time. Store this compound according to the manufacturer's instructions, typically at -20°C or -80°C, and avoid repeated freeze-thaw cycles. Prepare fresh dilutions from a stock solution for each experiment. |
| ATP Concentration in Assay | Since MAT2A uses ATP as a substrate, variations in ATP concentration in your assay can affect the apparent IC50 value.[11] If using a biochemical assay, ensure the ATP concentration is consistent and ideally close to the Km value for ATP.[11] |
| Assay Readout Interference | The detection method might be susceptible to interference. For instance, in luciferase-based assays that measure ATP levels, the inhibitor itself could inhibit the luciferase enzyme.[12] Consider using an orthogonal assay method to confirm your results. |
Low or No Inhibitor Activity
Problem: this compound is showing minimal or no effect in your in vitro assay, even at high concentrations.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incorrect Cell Line | The synthetic lethal effect of MAT2A inhibition is most pronounced in MTAP-deleted cancer cells.[3][4] Verify the MTAP status of your cell line. MTAP-proficient (MTAP+/+) cells are generally less sensitive to MAT2A inhibitors.[6] |
| Sub-optimal Assay Conditions | The enzymatic activity of MAT2A is dependent on factors like pH, temperature, and the presence of co-factors. Ensure your assay buffer and conditions are optimized for MAT2A activity. |
| Inhibitor Solubility | This compound may not be fully soluble in your assay medium at higher concentrations. Check the solubility of the compound and consider using a co-solvent like DMSO, ensuring the final concentration does not affect cell viability. |
| Presence of Serum | Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration.[13] Consider reducing the serum concentration or using a serum-free medium during the inhibitor treatment period, if compatible with your cells. |
| Cellular Efflux | The cancer cells might be actively pumping out the inhibitor through efflux pumps. While less common for this class of inhibitors, it remains a possibility. |
High Background Signal or Assay Noise
Problem: Your in vitro assay is producing a high background signal or significant well-to-well variability, making it difficult to interpret the results.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Mycoplasma Contamination | Mycoplasma contamination can significantly alter cellular metabolism and response to drugs.[10] Regularly test your cell cultures for mycoplasma contamination. |
| Edge Effects in Multi-well Plates | The outer wells of a microtiter plate are more prone to evaporation, leading to changes in media concentration.[14] To minimize this, avoid using the outermost wells for experimental samples and instead fill them with sterile media or PBS. |
| Incomplete Cell Lysis (for endpoint assays) | If your assay requires cell lysis to measure an intracellular component (e.g., ATP), incomplete lysis will lead to variable results.[15] Ensure your lysis buffer is effective and that you have optimized the incubation time. |
| Assay Reagent Instability | Some assay reagents are light-sensitive or have a short half-life once reconstituted. Prepare reagents fresh and protect them from light as needed. |
Experimental Protocols
Cell Viability Assay (Example using a Luminescence-based ATP Assay)
-
Cell Seeding:
-
Trypsinize and count cells of interest (e.g., an MTAP-deleted cell line like HCT116 MTAP-/-).
-
Seed cells in a 96-well white, clear-bottom plate at a pre-determined optimal density (e.g., 2,000 - 5,000 cells per well) in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete growth medium.
-
Remove the old medium from the cell plate and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for 72 hours at 37°C and 5% CO2.
-
-
ATP Measurement:
-
Equilibrate the cell plate and the ATP detection reagent (e.g., CellTiter-Glo®) to room temperature.
-
Add 100 µL of the ATP detection reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic curve to determine the IC50 value.
-
Western Blot for PRMT5 Activity Marker (SDMA)
-
Sample Preparation:
-
Seed cells in a 6-well plate and treat with this compound at various concentrations for 48-72 hours.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against a symmetrically dimethylated arginine (SDMA) containing protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Re-probe the membrane with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Visualizations
References
- 1. Frontiers | SYVN1-MTR4-MAT2A Signaling Axis Regulates Methionine Metabolism in Glioma Cells [frontiersin.org]
- 2. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 3. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. probiologists.com [probiologists.com]
- 5. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Acetylation of MAT IIα represses tumour cell growth and is decreased in human hepatocellular cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 15. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.jp]
addressing unexpected cytotoxicity with Mat2A-IN-14
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Mat2A-IN-14 in their experiments. The information is tailored for scientists and drug development professionals to address potential challenges, particularly unexpected cytotoxicity.
Understanding this compound's Unique Mechanism of Action
This compound is an inhibitor of Methionine Adenosyltransferase 2A (MAT2A), a crucial enzyme in the methionine cycle responsible for producing S-adenosylmethionine (SAM).[1] SAM is a universal methyl donor for numerous cellular processes, including DNA, RNA, and protein methylation.[2][3] In many cancer types, particularly those with MTAP deletion, cells become highly dependent on MAT2A, making it a promising therapeutic target.[3][4][5]
Unlike many small molecule inhibitors, this compound has a unique, sonication-dependent mechanism. It requires ultrasonic activation to generate reactive oxygen species (ROS), which in turn leads to the specific degradation of the MAT2A protein.[6][7][8] One study demonstrated that the combination of this compound and sonication can induce up to 87% depletion of MAT2A in human colon cancer cells.[6][7][8][9] This distinct mechanism necessitates specific experimental considerations that differ from standard inhibitor protocols.
Frequently Asked Questions (FAQs)
Q1: I am not observing any cytotoxicity after treating my cells with this compound. What could be the reason?
A1: The most common reason for a lack of effect with this compound is the absence of or suboptimal sonication. This compound requires ultrasonic activation to induce MAT2A degradation.[6][7][8]
-
Troubleshooting Steps:
-
Confirm Sonication: Ensure that you have included a sonication step after adding this compound to your cells.
-
Optimize Sonication Parameters: The intensity, duration, and frequency of sonication may need to be optimized for your specific cell type and experimental setup. We recommend performing a titration of sonication parameters to find the optimal conditions.
-
Inhibitor Concentration: While sonication is key, you may also need to optimize the concentration of this compound. Refer to the representative data for other MAT2A inhibitors in Table 1 for a potential starting range, but be aware that the optimal concentration for this compound may differ.
-
Q2: I am observing high levels of cytotoxicity in my negative control (vehicle-treated) cells. What should I do?
A2: High background cytotoxicity can be caused by several factors unrelated to the specific inhibitor.
-
Troubleshooting Steps:
-
Sonication-Induced Cell Death: The sonication process itself can cause cell stress and death. Run a "sonication only" control (cells with vehicle, subjected to sonication) to determine the baseline level of cytotoxicity induced by the ultrasound. If this is high, you may need to reduce the intensity or duration of the sonication.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding a non-toxic level (typically ≤ 0.5%).
-
Cell Handling: Excessive pipetting or harsh handling of cells during the experiment can lead to cell death.[10]
-
Contamination: Check your cell culture for any signs of bacterial or fungal contamination.
-
Q3: The cytotoxic effect of this compound is not consistent across my replicate wells. What could be the cause?
A3: Inconsistent results are often due to variations in cell seeding or compound addition.
-
Troubleshooting Steps:
-
Homogeneous Cell Suspension: Ensure that you have a single-cell suspension before seeding your plates to get a consistent cell number in each well.
-
Accurate Pipetting: Use calibrated pipettes and ensure accurate addition of both the compound and any reagents.
-
Edge Effects: In 96-well plates, the outer wells are more prone to evaporation, which can concentrate the inhibitor and affect cell viability. It is good practice to not use the outermost wells for experimental conditions and instead fill them with sterile media or PBS to maintain humidity.
-
Sonication Consistency: Ensure that the sonication is applied uniformly across all wells of your plate.
-
Q4: Should I expect to see cytotoxicity in cell lines that do not have an MTAP deletion?
A4: The synthetic lethal relationship between MAT2A inhibition and MTAP deletion suggests that MTAP-deleted cancer cells are particularly sensitive to MAT2A inhibitors.[3][4][5] However, MAT2A is an essential enzyme, and its degradation can be expected to have an effect on most cell types at a certain concentration.[1] You may observe cytotoxicity in MTAP wild-type cells, but likely at higher concentrations of this compound compared to MTAP-deleted cells. It is crucial to include both MTAP-deleted and wild-type cell lines in your experiments to determine the therapeutic window.
Quantitative Data
Due to the unique, sonication-dependent mechanism of this compound, direct IC50 values for cytotoxicity are not widely published. The primary reported quantitative measure of its activity is the degradation of the MAT2A protein.
Table 1: Efficacy of this compound and Representative Data for Other MAT2A Inhibitors
| Compound | Target | Measurement | Cell Line | Result | Citation |
| This compound | MAT2A | Protein Degradation | Human Colon Cancer Cells | 87% depletion with sonication | [6][7][8][9] |
| PF-9366 | MAT2A | IC50 (Cytotoxicity) | MLL-AF4 cells | 10.33 µM | [11] |
| PF-9366 | MAT2A | IC50 (Cytotoxicity) | MLL-AF9 cells | 7.72 µM | [11] |
| PF-9366 | MAT2A | IC50 (Cytotoxicity) | SEM cells | 3.815 µM | [11] |
| PF-9366 | MAT2A | IC50 (Cytotoxicity) | THP-1 cells | 4.210 µM | [11] |
| AG-270 | MAT2A | IC50 (Growth Inhibition) | MTAP-/- cells | 260 nM | [2] |
Note: The data for PF-9366 and AG-270 are provided as a reference for typical potency ranges of MAT2A inhibitors and may not directly correlate with the effective concentrations of the sonication-dependent this compound.
Experimental Protocols and Workflows
Suggested Experimental Workflow for Assessing this compound Cytotoxicity
This workflow is designed to help researchers establish an effective experimental protocol for this compound, taking into account its unique mechanism of action.
References
- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 2. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Mat2A Uses an Ordered Kinetic Mechanism and Is Stabilized but Not Regulated by Mat2B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cyagen.com [cyagen.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. MAT2A-IN-14_TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. MAT2A as Key Regulator and Therapeutic Target in MLLr Leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
refining Mat2A-IN-14 treatment duration for optimal effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the treatment duration of Mat2A-IN-14 for maximal therapeutic effect in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of Methionine Adenosyltransferase 2A (MAT2A). MAT2A is a crucial enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM) from methionine and ATP.[1][2] SAM is the primary methyl donor for a wide range of cellular methylation reactions, including the methylation of DNA, RNA, histones, and other proteins.[1][3][4] By inhibiting MAT2A, this compound depletes the intracellular pool of SAM, which in turn disrupts these essential methylation processes, leading to anti-proliferative effects in cancer cells.[4][5] A unique feature of this compound is its ability to generate reactive oxygen species upon sonication, which leads to the specific degradation of the MAT2A protein.[6]
Q2: What is the principle of synthetic lethality in the context of Mat2A inhibition?
A2: Approximately 15% of all human cancers have a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[5][7][8] MTAP deficiency leads to the accumulation of methylthioadenosine (MTA), which is a partial inhibitor of the enzyme PRMT5. This partial inhibition makes cancer cells with MTAP deletion highly dependent on MAT2A for the production of SAM, the substrate for PRMT5.[7][8] Therefore, inhibiting MAT2A in MTAP-deleted cancer cells leads to a significant reduction in PRMT5 activity, resulting in selective cell death, a phenomenon known as synthetic lethality.[7][8]
Q3: What are the expected downstream effects of this compound treatment?
A3: The primary effect of this compound is the reduction of intracellular SAM levels.[5] This leads to several downstream consequences, including:
-
Inhibition of PRMT5 activity: This is particularly pronounced in MTAP-deleted cells.[7]
-
Alterations in RNA splicing: Reduced PRMT5 activity can lead to changes in mRNA splicing.[5]
-
Changes in lipid metabolism and induction of oxidative stress. [5]
-
Cell cycle arrest: Studies have shown that MAT2A inhibition can lead to G2/M cell cycle arrest.[5]
-
Induction of apoptosis. [7]
Q4: How do I determine the optimal concentration of this compound for my experiments?
A4: The optimal concentration of this compound will vary depending on the cell line and experimental conditions. It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell model. A typical starting point for a dose-response curve could range from 1 nM to 10 µM.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No significant effect observed after treatment. | Suboptimal treatment duration: The treatment time may be too short for the effects of SAM depletion to manifest. | Perform a time-course experiment, treating cells for 24, 48, 72, 96, and 120 hours. |
| Incorrect concentration: The concentration of this compound may be too low. | Perform a dose-response experiment to determine the optimal concentration for your cell line. | |
| Cell line is not sensitive: The cell line may not have an MTAP deletion or may have other resistance mechanisms. | Verify the MTAP status of your cell line. Consider using a positive control cell line with a known MTAP deletion. | |
| Compound instability: this compound may be degrading in the culture medium. | Prepare fresh stock solutions and change the medium with fresh inhibitor at regular intervals (e.g., every 48-72 hours) for longer experiments. | |
| High levels of cell death in control groups. | Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final concentration of the solvent in the culture medium is below 0.1% and include a vehicle-only control in your experiments. |
| Inconsistent results between experiments. | Variability in cell culture conditions: Differences in cell passage number, confluency, or media composition can affect results. | Maintain consistent cell culture practices. Use cells within a defined passage number range and seed at a consistent density. |
| Inaccurate pipetting: Errors in inhibitor dilution or addition can lead to variability. | Calibrate pipettes regularly and use appropriate pipetting techniques. |
Experimental Protocols
Protocol 1: Determining Optimal Treatment Duration via Time-Course Proliferation Assay
This protocol outlines a method to determine the optimal treatment duration of this compound by assessing its effect on cell proliferation over time.
Materials:
-
This compound
-
Cell line of interest (e.g., MTAP-deleted cancer cell line)
-
Complete cell culture medium
-
96-well plates
-
Cell proliferation reagent (e.g., WST-1, MTT, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate overnight to allow for cell attachment.
-
-
Treatment:
-
Prepare a serial dilution of this compound in complete culture medium at 2X the final desired concentrations.
-
Remove the old medium from the 96-well plate and add 50 µL of fresh medium.
-
Add 50 µL of the 2X this compound dilutions to the respective wells to achieve the final desired concentrations. Include a vehicle-only control.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
At each time point (e.g., 24, 48, 72, 96, and 120 hours), add the cell proliferation reagent to a set of wells for each treatment condition according to the manufacturer's instructions.
-
Incubate for the recommended time and then measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the readings to the vehicle-only control for each time point.
-
Plot the normalized cell viability against the treatment duration for each concentration of this compound.
-
The optimal treatment duration is the time point at which the desired level of inhibition is achieved without excessive non-specific toxicity.
-
Quantitative Data Summary
Table 1: Example Data from a Time-Course Proliferation Assay
| Treatment Duration (hours) | This compound (10 nM) % Viability | This compound (100 nM) % Viability | This compound (1 µM) % Viability |
| 24 | 95 ± 5 | 85 ± 6 | 70 ± 8 |
| 48 | 80 ± 7 | 60 ± 5 | 45 ± 6 |
| 72 | 65 ± 6 | 40 ± 4 | 25 ± 5 |
| 96 | 50 ± 5 | 25 ± 3 | 10 ± 3 |
| 120 | 40 ± 4 | 15 ± 2 | 5 ± 2 |
Data are represented as mean ± standard deviation.
Visualizations
Caption: this compound inhibits the synthesis of S-adenosylmethionine (SAM).
Caption: Workflow for optimizing this compound treatment duration.
Caption: Troubleshooting logic for lack of this compound effect.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. mTORC1-independent translation control in mammalian cells by methionine adenosyltransferase 2A and S-adenosylmethionine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. probiologists.com [probiologists.com]
Validation & Comparative
A Comparative Guide to the In Vivo Efficacy of MAT2A Inhibitors for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of Mat2A-IN-14 and other leading MAT2A inhibitors. The data presented is intended to assist researchers in selecting the most appropriate compounds for their preclinical studies in oncology, particularly for cancers with MTAP deletion.
Introduction to MAT2A Inhibition
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme in cellular metabolism, responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for numerous biological processes. In cancers with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, a synthetic lethal relationship with MAT2A has been identified. This makes MAT2A an attractive therapeutic target for a significant portion of human cancers. This guide focuses on the in vivo performance of several key MAT2A inhibitors.
In Vivo Efficacy Comparison of MAT2A Inhibitors
The following table summarizes the in vivo efficacy of various MAT2A inhibitors from preclinical studies. The data is primarily from xenograft models of human cancers with MTAP deletion. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental models and conditions.
Data Presentation: In Vivo Efficacy of MAT2A Inhibitors
| Compound | Cancer Model | Dosing Schedule | Tumor Growth Inhibition (TGI) | Key Findings & Citations |
| This compound (Compound H3) | Not Publicly Available | Not Publicly Available | Not Publicly Available | This compound is a unique inhibitor that, upon sonication, generates reactive oxygen species to degrade cellular MAT2A.[1] To date, in vivo efficacy data for this compound has not been made publicly available. |
| AG-270 | HCT-116 MTAP-/- Xenograft | 200 mg/kg, q.d. | 56% | AG-270 is a first-in-class oral MAT2A inhibitor that has been evaluated in clinical trials.[2] |
| IDE397 | NSCLC CDX Model | Dose-dependent | TGI and tumor regression observed | IDE397 has shown broad anti-tumor activity as a single agent in various MTAP-deleted CDX and PDX models.[3] |
| SCR-7952 | HCT-116 MTAP-/- Xenograft | 1 mg/kg, q.d. | 72% | SCR-7952 demonstrated more potent anti-tumor activity at a lower dose compared to AG-270 in a head-to-head study.[4] |
| Compound 28 | MTAP knockout HCT116 xenograft | Not specified | Antitumor response induced | This compound was identified through a fragment-based design approach and showed in vivo antitumor activity.[3] |
| Compound 30 | HCT-116 MTAP-deleted xenograft | 20 mg/kg, q.d., p.o. | 60% | Showed better in vivo potency than AG-270 in a comparative study.[5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the MAT2A signaling pathway and a typical experimental workflow for evaluating the in vivo efficacy of MAT2A inhibitors.
Caption: MAT2A signaling pathway and the impact of its inhibition in MTAP-deleted cancers.
Caption: A typical experimental workflow for in vivo efficacy studies of MAT2A inhibitors.
Experimental Protocols
Protocol for Subcutaneous Xenograft Model with HCT-116 MTAP-/- Cells
This protocol outlines the key steps for establishing and utilizing a subcutaneous xenograft model with HCT-116 MTAP-/- cells to evaluate the in vivo efficacy of MAT2A inhibitors.
1. Cell Culture and Preparation:
- Culture HCT-116 MTAP-/- human colon carcinoma cells in a suitable medium (e.g., McCoy's 5A with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
- Passage the cells every 2-3 days to maintain exponential growth.
- On the day of inoculation, harvest the cells by trypsinization, wash with sterile PBS, and resuspend in a serum-free medium or PBS at a concentration of 5 x 10^6 to 10 x 10^6 cells per 100 µL.
- Perform a cell viability count using trypan blue exclusion to ensure >95% viability. Keep the cell suspension on ice until injection.
2. Animal Handling and Tumor Inoculation:
- Use immunodeficient mice (e.g., female BALB/c nude or NOD/SCID, 6-8 weeks old). Allow mice to acclimatize for at least one week before the experiment.
- Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation or ketamine/xylazine injection).
- Shave and sterilize the right flank of each mouse with 70% ethanol.
- Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse using a 27-gauge needle.
3. Tumor Growth Monitoring and Randomization:
- Monitor the mice daily for general health and tumor appearance.
- Once tumors are palpable, measure the tumor volume 2-3 times per week using digital calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
- When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group) with similar average tumor volumes.
4. Drug Preparation and Administration:
- Prepare the MAT2A inhibitor formulation according to the specific compound's solubility and stability characteristics. A common vehicle is 0.5% methylcellulose in sterile water.
- Administer the inhibitor and vehicle control to the respective groups via the determined route (e.g., oral gavage) and schedule (e.g., once daily, q.d.).
5. Efficacy Evaluation:
- Continue to measure tumor volume and body weight 2-3 times per week throughout the study.
- At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice.
- Excise the tumors and measure their final weight.
- Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Average tumor volume of treated group at the end of study / Average tumor volume of control group at the end of study)] x 100.
6. Ethical Considerations:
- All animal experiments must be conducted in accordance with the guidelines and regulations of the local Institutional Animal Care and Use Committee (IACUC).
Conclusion
The development of MAT2A inhibitors represents a promising therapeutic strategy for MTAP-deleted cancers. While in vivo data for this compound is not yet available, several other inhibitors, including AG-270, IDE397, and SCR-7952, have demonstrated significant anti-tumor activity in preclinical models. The selection of an appropriate inhibitor for further research will depend on the specific cancer type, desired potency, and pharmacokinetic properties. The provided experimental protocol offers a standardized method for evaluating the in vivo efficacy of these and other novel MAT2A inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Patient Derived Xenograft Models: An Emerging Platform for Translational Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Structure-Based Design and Optimization of Methionine Adenosyltransferase 2A (MAT2A) Inhibitors with High Selectivity, Brain Penetration, and In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Pharmacological Inhibition vs. siRNA Knockdown of MAT2A
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two key experimental approaches for studying the function of Methionine Adenosyltransferase 2A (MAT2A): pharmacological inhibition using the small molecule inhibitor AG-270 (as a representative example in lieu of the requested Mat2A-IN-14 for which public data is unavailable) and genetic knockdown using small interfering RNA (siRNA). Both methods are pivotal in validating MAT2A as a therapeutic target in oncology and other research areas.
Introduction to MAT2A and its Inhibition
Methionine Adenosyltransferase 2A (MAT2A) is a crucial enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the primary methyl donor for a vast array of cellular methylation reactions. These reactions are essential for regulating gene expression, protein function, and overall cellular homeostasis.[1] In numerous cancers, there is a heightened dependency on MAT2A to meet the metabolic demands of rapid cell growth and proliferation, making it an attractive therapeutic target.[1]
Two principal strategies to interrogate the function of MAT2A and validate its therapeutic potential are:
-
Pharmacological Inhibition: Utilizes small molecule inhibitors, such as AG-270 and PF-9366, which are allosteric inhibitors that bind to MAT2A and prevent the release of its product, SAM.[2][3]
-
siRNA-mediated Knockdown: Employs small interfering RNAs to specifically target and degrade MAT2A mRNA, thereby preventing the synthesis of the MAT2A protein.
This guide will delve into the experimental data and protocols associated with both approaches to provide a comprehensive comparison.
Data Presentation: Pharmacological Inhibition vs. siRNA Knockdown
The following table summarizes the quantitative effects of MAT2A inhibition by the pharmacological inhibitor AG-270 and siRNA-mediated knockdown on key cellular processes. Data has been compiled from various studies to provide a comparative overview.
| Parameter | Pharmacological Inhibition (AG-270) | siRNA Knockdown of MAT2A | Key Findings & References |
| Target Inhibition | IC50 of 14 nM for MAT2A enzyme activity.[4] | Up to 89% reduction in MAT2A mRNA expression in Bel-7402 cells.[5] | Both methods effectively target MAT2A, one at the protein activity level and the other at the mRNA level. |
| S-Adenosylmethionine (SAM) Levels | 60-70% reduction in plasma SAM levels in patients.[6] Potent reduction of intracellular SAM in HCT116 MTAP-null cells (IC50 of 20 nM).[4] | Significant decrease in intracellular SAM levels in OPM2 multiple myeloma cells.[7] In some hepatoma cell lines, a paradoxical increase in SAM was observed, potentially due to a switch to MAT1A expression.[8] | Pharmacological inhibition consistently leads to a significant reduction in SAM levels. The effect of siRNA on SAM levels can be more complex and cell-type dependent. |
| Cell Viability/Proliferation | Selectively inhibits the proliferation of MTAP-deleted cancer cells.[1][2] | Significantly inhibits the growth of various cancer cell lines, including hepatoma and multiple myeloma.[5][7][8] | Both approaches effectively reduce cancer cell viability and proliferation, highlighting the dependence of these cells on MAT2A. |
| Apoptosis Induction | Induces apoptosis in MTAP-deleted cancer cells.[9] | Induces apoptosis in hepatoma and multiple myeloma cells.[5][7][8] | Both strategies lead to the induction of programmed cell death in cancer cells. |
| Downstream Effects | Reduction in symmetrically dimethylated arginine (SDMA) residues, indicating PRMT5 inhibition.[10] Leads to cell cycle arrest.[11] | Can induce cell cycle arrest at the G1/S checkpoint.[12] | Inhibition of MAT2A by either method impacts downstream methylation events and cell cycle progression. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are representative protocols for the use of a MAT2A inhibitor and siRNA knockdown.
Pharmacological Inhibition with AG-270
Objective: To assess the effect of AG-270 on cell viability and SAM levels in a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HCT116 MTAP-null)
-
Complete cell culture medium
-
AG-270 (stock solution in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Reagents and equipment for SAM level quantification (e.g., LC-MS/MS)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of AG-270 in complete culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.1%). Replace the existing medium with the medium containing different concentrations of AG-270 or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 72 hours).
-
Cell Viability Assay: After incubation, perform a cell viability assay according to the manufacturer's instructions. Measure luminescence using a plate reader.
-
SAM Level Quantification: For SAM level measurement, seed cells in larger plates (e.g., 6-well plates) and treat with AG-270. After treatment, harvest the cells, extract metabolites, and analyze SAM levels using LC-MS/MS.
-
Data Analysis: Calculate the IC50 value for cell viability by plotting the percentage of viable cells against the log of the inhibitor concentration. Normalize SAM levels to the total protein concentration or cell number.
siRNA-mediated Knockdown of MAT2A
Objective: To evaluate the effect of MAT2A knockdown on cell proliferation and apoptosis.
Materials:
-
Cancer cell line of interest (e.g., HepG2)
-
Complete cell culture medium
-
MAT2A-specific siRNA and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ Reduced Serum Medium
-
Reagents and equipment for qPCR (to confirm knockdown)
-
Reagents and equipment for apoptosis assay (e.g., Annexin V-FITC/PI staining and flow cytometry)
Protocol:
-
Cell Seeding: Seed cells in appropriate plates (e.g., 6-well plates for protein/RNA analysis, 96-well plates for proliferation assays) to achieve 30-50% confluency at the time of transfection.
-
Transfection Complex Preparation:
-
Dilute the siRNA (MAT2A-specific or non-targeting control) in Opti-MEM™.
-
Dilute the transfection reagent in Opti-MEM™.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow complex formation.
-
-
Transfection: Add the transfection complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours, depending on the cell line and the desired endpoint.
-
Confirmation of Knockdown: After incubation, harvest a subset of cells to extract RNA. Perform qPCR to quantify the expression of MAT2A mRNA and confirm efficient knockdown compared to the non-targeting control.
-
Proliferation Assay: Measure cell proliferation at different time points after transfection using a suitable assay (e.g., MTT or cell counting).
-
Apoptosis Assay: Harvest cells and perform an apoptosis assay using Annexin V/PI staining followed by flow cytometry analysis.
-
Data Analysis: Normalize MAT2A mRNA levels to a housekeeping gene. Compare the proliferation rates and apoptosis percentages between cells treated with MAT2A siRNA and the non-targeting control.
Mandatory Visualizations
MAT2A Signaling Pathway
References
- 1. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Targeting S-adenosylmethionine biosynthesis with a novel allosteric inhibitor of Mat2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. [RNA interference-mediated silencing of MAT 2A gene attenuates growth and induces apoptosis of hepatoma cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacr.org [aacr.org]
- 7. S-adenosylmethionine biosynthesis is a targetable metabolic vulnerability in multiple myeloma | Haematologica [haematologica.org]
- 8. Silencing MAT2A gene by RNA interference inhibited cell growth and induced apoptosis in human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Abstract PR03: A phase 1 trial of AG-270 in patients with advanced solid tumors or lymphoma with homozygous MTAP deletion | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 11. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of hepatocelluar carcinoma MAT2A and MAT2beta gene expressions by single and dual small interfering RNA - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to MAT2A Degradation: Sonication-Dependent Method vs. Small Molecule Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two distinct strategies for targeting Methionine Adenosyltransferase 2A (MAT2A), a key enzyme in cancer metabolism: sonication-dependent degradation and small molecule inhibition. Understanding the fundamental differences in their mechanisms and downstream effects is crucial for making informed decisions in research and drug development.
At a Glance: Degradation vs. Inhibition
The primary distinction lies in the fate of the MAT2A protein. Sonication-dependent methods, facilitated by a sonosensitizing compound, lead to the physical destruction of the MAT2A protein. In contrast, small molecule inhibitors block the enzyme's catalytic activity, often leading to a compensatory increase in MAT2A protein levels.
Performance Comparison
The following table summarizes the key quantitative differences between the two approaches based on available experimental data.
| Feature | Sonication-Dependent Degradation (with Compound H3) | Small Molecule Inhibition (e.g., AG-270) |
| MAT2A Protein Level | 87% depletion in human colon cancer cells[1] | Increase in all seven tested cell lines[2] |
| Mechanism of Action | Sonically induced reactive oxygen species cause protein degradation[1] | Allosteric inhibition of enzymatic activity[2] |
| Downstream Effect on SAM | Reduction due to MAT2A absence | Reduction due to impaired MAT2A function[3] |
| In Vivo Antitumor Effect | 31% tumor regression in xenograft colon tumor models[1] | Blocks proliferation of MTAP-null cells in xenograft tumors[4] |
Signaling Pathway of MAT2A and Points of Intervention
The diagram below illustrates the central role of MAT2A in the methionine cycle and highlights where each therapeutic strategy intervenes.
Experimental Workflows: A Conceptual Overview
The following diagrams illustrate the general experimental workflows for validating the two different approaches to targeting MAT2A.
Sonication-Dependent Degradation Workflow
Small Molecule Inhibition Workflow
Logical Comparison of Degradation vs. Inhibition
This diagram provides a logical breakdown of the key differentiating features of the two approaches.
Experimental Protocols
Sonication-Dependent Degradation of MAT2A (General Protocol)
Note: A detailed protocol for the use of Compound H3 is not publicly available. The following is a general guideline based on standard sonication procedures for cell lysates. Researchers should refer to the primary literature for specific parameters.
-
Cell Culture: Plate human colon cancer cells (e.g., HCT116) in appropriate culture vessels and grow to desired confluency.
-
Treatment: Treat cells with the sonosensitizing compound (e.g., Compound H3) at the desired concentration and incubate for the specified duration.
-
Sonication Setup:
-
Use a probe sonicator with a microtip appropriate for the sample volume.
-
Ensure the sonicator is calibrated and the power output and frequency are set according to the manufacturer's instructions and preliminary optimization experiments.
-
-
Sample Preparation for Sonication:
-
Place the cell culture plate on ice.
-
Position the sonicator probe in the culture medium, ensuring it does not touch the bottom of the vessel.
-
-
Sonication Procedure:
-
Apply ultrasonic pulses. A common starting point is a cycle of 10-20 seconds of sonication followed by a 30-60 second rest period on ice to prevent overheating.
-
Repeat for a total sonication time that has been optimized for maximal protein degradation and minimal non-specific effects.
-
-
Post-Sonication Incubation: Incubate the cells for a period post-sonication to allow for the degradation process to complete.
-
Cell Lysis and Protein Quantification:
-
Harvest the cells and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
-
Western Blot Analysis:
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for MAT2A and a suitable loading control (e.g., GAPDH, β-actin).
-
Incubate with a secondary antibody and visualize the protein bands.
-
Quantify the band intensities to determine the percentage of MAT2A degradation.
-
Small Molecule Inhibition of MAT2A (General Protocol)
-
Cell Culture: Plate cancer cells of interest in appropriate culture vessels.
-
Treatment: Treat cells with a MAT2A small molecule inhibitor (e.g., AG-270) at various concentrations for the desired time course.
-
Cell Lysis and Protein/Metabolite Extraction:
-
For protein analysis, lyse cells as described in the sonication protocol.
-
For metabolite analysis, use a methanol-based extraction method to quench cellular metabolism and extract small molecules like SAM.
-
-
Western Blot Analysis: Perform western blotting as described above to assess MAT2A protein levels.
-
LC-MS/MS Analysis of SAM:
-
Analyze the extracted metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of S-adenosylmethionine.
-
Normalize SAM levels to an internal standard and total protein concentration or cell number.
-
Conclusion
The choice between promoting MAT2A degradation and inhibiting its function represents a significant strategic decision in cancer therapy research. Sonication-dependent degradation offers a novel approach to eliminate the MAT2A protein entirely, which may circumvent resistance mechanisms associated with inhibitor-induced protein upregulation. Conversely, small molecule inhibitors represent a more traditional and well-trodden path in drug development, with established methodologies for optimization and clinical translation. This guide provides the foundational knowledge and experimental frameworks to aid researchers in navigating these choices and designing robust studies to validate their chosen approach.
References
- 1. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sonication-assisted protein extraction improves proteomic detection of membrane-bound and DNA-binding proteins from tumor tissues | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Proper Disposal of Mat2A-IN-14: A Guide for Laboratory Professionals
Researchers and drug development professionals handling Mat2A-IN-14 must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, guidance from the SDS of similar MAT2A inhibitors, such as "MAT2A inhibitor 4," provides a framework for responsible disposal.[1] This document outlines the necessary precautions and procedures for managing waste containing this potent research chemical.
Hazard Profile
This compound is a MAT2A inhibitor that generates reactive oxygen species upon sonication to degrade cellular MAT2A.[2] Although the full toxicological properties of this compound have not been thoroughly investigated, related compounds are classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, it is crucial to handle this compound and its waste with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1]
Quantitative Data for Disposal
No specific quantitative data for the disposal of this compound, such as concentration limits for drain disposal or specific reportable quantities, are currently available. In the absence of such data, all waste containing this compound should be treated as hazardous chemical waste.
| Parameter | Value | Source |
| Concentration Limits for Disposal | Not Available | N/A |
| Reportable Quantities | Not Available | N/A |
Step-by-Step Disposal Procedure
The following procedure is based on best practices for laboratory chemical waste disposal and information from the SDS for a similar compound.[1][3]
-
Segregation of Waste:
-
All materials that have come into contact with this compound, including unused solutions, contaminated labware (e.g., pipette tips, vials, and gloves), and spill cleanup materials, must be segregated from general waste.
-
Designate a specific, clearly labeled hazardous waste container for this compound waste.
-
-
Containment:
-
Waste containers must be chemically compatible with this compound and any solvents used.
-
Keep waste containers securely sealed when not in use to prevent spills and the release of vapors.
-
Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area.[3]
-
Wear appropriate PPE, including respiratory protection if necessary.[1]
-
Absorb liquid spills with an inert, non-combustible absorbent material such as vermiculite, sand, or a universal binder.[1]
-
Carefully collect the absorbed material and any contaminated soil or surfaces into the designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., alcohol) and then wash with soap and water.[1]
-
-
Final Disposal:
-
Do not dispose of this compound waste down the drain or in the regular trash.[1][3]
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Ensure all waste is properly labeled according to federal, state, and local regulations before pickup.[3]
-
Experimental Protocols and Waste Generation
This compound is utilized in cancer research, often in cell-based assays and in vivo studies in mouse models.[2][4][5][6] Common experimental protocols generating this compound waste include:
-
Cell Culture Experiments: Media, sera, and buffers from cells treated with this compound.
-
In Vivo Studies: Unused dosing solutions, animal bedding from treated animals (if required by institutional policy), and contaminated caging.
-
Analytical Procedures: Solvents and consumables from techniques like HPLC and mass spectrometry used to analyze this compound.
All waste generated from these protocols should be disposed of as hazardous chemical waste following the procedures outlined above.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. asset.conrad.com [asset.conrad.com]
- 4. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. probiologists.com [probiologists.com]
Personal protective equipment for handling Mat2A-IN-14
Essential Safety and Handling Guide for Mat2A-IN-14
Disclaimer: As of the date of this document, a specific Safety Data Sheet (SDS) for this compound is not publicly available. The following guidance is based on the safety information for a similar compound, MAT2A inhibitor 4, and established best practices for handling novel research chemicals. Researchers must exercise caution and conduct a thorough risk assessment before handling this compound.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes operational procedures and disposal plans to ensure the safe and effective use of this compound in a laboratory setting.
Hazard Identification and Classification
Based on the data for MAT2A inhibitor 4, this compound should be handled as a hazardous substance. The primary hazards are summarized in the table below.
| Hazard Category | GHS Classification | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation | Category 3 | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure. The following table outlines the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Specifications and Best Practices |
| Eye and Face Protection | Safety goggles with side-shields or a face shield | Must be worn at all times when handling the compound. A face shield is recommended when there is a splash hazard.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | Inspect gloves for integrity before each use. Change gloves frequently and immediately if contaminated.[1] |
| Skin and Body Protection | Laboratory coat | Should be worn over personal clothing to protect against incidental contact. |
| Respiratory Protection | Suitable respirator | Use in a well-ventilated area. If handling powders or creating aerosols, a NIOSH-approved respirator is necessary.[1][3] |
Operational and Disposal Plans
A clear, step-by-step plan for the handling and disposal of this compound is essential for laboratory safety and regulatory compliance.
Experimental Workflow for Safe Handling
The following diagram illustrates the recommended workflow for the safe handling of this compound, from receipt of the compound to its final disposal.
Step-by-Step Handling Procedures
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the container is properly labeled with the chemical name and hazard warnings.
2. Storage:
-
Store this compound in a cool, dry, and well-ventilated area.[4]
-
Keep the container tightly sealed to prevent contamination and exposure to moisture.[4]
-
Store away from incompatible materials.
3. Weighing and Solution Preparation:
-
All handling of the solid compound should be conducted in a chemical fume hood or other ventilated enclosure to avoid inhalation of dust.
-
Wear all recommended PPE, including a respirator if handling the powder.
-
Use appropriate tools for weighing and transferring the solid.
-
When preparing solutions, slowly add the solvent to the compound to avoid splashing.
4. Use in Experiments:
-
Conduct all experimental procedures involving this compound in a well-ventilated area, preferably a chemical fume hood.
-
Avoid direct contact with the skin, eyes, and clothing.
-
In case of accidental contact, follow the first aid measures outlined in the table below.
First Aid Measures
| Exposure Route | First Aid Procedure |
| If Swallowed | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| If on Skin | Immediately wash with plenty of soap and water.[1] Remove contaminated clothing. If skin irritation persists, seek medical attention. |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] Seek immediate medical attention. |
| If Inhaled | Move the person to fresh air and keep them comfortable for breathing. If respiratory irritation occurs, seek medical attention. |
Spill and Disposal Plan
1. Spill Response:
-
In the event of a spill, evacuate the area and ensure adequate ventilation.
-
Wear full PPE, including respiratory protection, before attempting to clean the spill.
-
For solid spills, carefully sweep or vacuum the material into a sealed container for disposal. Avoid generating dust.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Decontaminate the spill area with an appropriate solvent.
2. Waste Disposal:
-
Dispose of all waste materials, including empty containers and contaminated PPE, in accordance with local, state, and federal regulations for hazardous waste.[4]
-
Do not dispose of this compound down the drain or in the regular trash.[4]
-
All waste should be clearly labeled with the chemical name and associated hazards.
By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
